Product packaging for Formoterol hemifumarate(Cat. No.:)

Formoterol hemifumarate

Cat. No.: B10761848
M. Wt: 804.9 g/mol
InChI Key: OBRNDARFFFHCGE-PERKLWIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Formoterol hemifumarate is a potent and selective long-acting beta-2 adrenergic receptor (β2-AR) agonist, widely utilized in respiratory and smooth muscle research. Its primary research value lies in its ability to induce rapid and sustained bronchodilation, making it a critical tool for in vitro and in vivo studies of asthma, chronic obstructive pulmonary disease (COPD), and other obstructive airway pathologies. The compound exerts its effect by activating β2-ARs on airway smooth muscle cells, which stimulates adenylate cyclase, increases intracellular cyclic adenosine monophosphate (cAMP) levels, and ultimately leads to smooth muscle relaxation. Beyond its direct bronchodilatory effects, this compound is also employed in studies investigating receptor signaling pathways, agonist-induced receptor desensitization, and the functional interactions between long-acting beta-agonists (LABAs) and inhaled corticosteroids. This high-purity compound is essential for researchers developing and screening new therapeutic strategies for respiratory diseases and for advancing the understanding of adrenergic receptor pharmacology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H52N4O12 B10761848 Formoterol hemifumarate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-but-2-enedioic acid;N-[2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C19H24N2O4.C4H4O4/c2*1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8/h2*3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*13-,19+;/m00./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRNDARFFFHCGE-PERKLWIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC=C(C=C1)OC)NC[C@H](C2=CC(=C(C=C2)O)NC=O)O.C[C@@H](CC1=CC=C(C=C1)OC)NC[C@H](C2=CC(=C(C=C2)O)NC=O)O.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H52N4O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

804.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43229-80-7
Record name Formamide, N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]-, rel-, (2E)-2-butenedioate (2:1) (salt)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.742
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Molecular and Cellular Pharmacology of Formoterol Hemifumarate

Beta-Adrenoceptor Agonism and Receptor Selectivity

The clinical effectiveness of formoterol (B127741) is highly dependent on its affinity for and selective activation of beta-2 adrenoceptors over other types of adrenoceptors.

Formoterol exhibits a high degree of specificity for the beta-2 adrenoceptor (β2-AR). nih.govresearchgate.netresearchgate.netdrugbank.com This selectivity is fundamental to its role in relaxing airway smooth muscle. drugbank.com The chemical structure of formoterol allows it to bind effectively to the β2-AR, triggering a conformational change that initiates downstream signaling pathways. drugbank.com It acts as a full agonist at the β2-AR, capable of producing the maximum receptor response. nih.gov Studies have demonstrated that formoterol's selectivity for the β2-AR is primarily due to its higher binding affinity for this receptor subtype compared to others. nih.govresearchgate.netresearchgate.net

While highly selective for the β2-AR, formoterol does possess some activity at beta-1 adrenoceptors (β1-AR), though to a significantly lesser extent. nih.govdrugbank.com The pharmacological desirability of formoterol is enhanced by its high selectivity for β2-ARs over β1-ARs. nih.goversnet.org Research indicates that formoterol has an approximately 200-fold greater activity at β2 receptors compared to β1 receptors. drugbank.com This pronounced selectivity minimizes the potential for stimulating β1-ARs, which are predominantly located in the heart, thereby reducing the risk of cardiac effects. drugbank.com The selectivity of formoterol is attributed to its higher affinity for the β2-AR subtype. nih.govresearchgate.net

Interactive Data Table: Comparative Selectivity of Formoterol

Receptor SubtypeRelative Affinity/Activity of FormoterolBasis of Selectivity
Beta-2 Adrenoceptor (β2-AR) High nih.govresearchgate.netdrugbank.comHigher binding affinity nih.govresearchgate.net
Beta-1 Adrenoceptor (β1-AR) Low nih.govdrugbank.comLower binding affinity nih.govresearchgate.net

Specificity for Beta-2 Adrenoceptors (β2-AR)

G-Protein Coupled Receptor (GPCR) Signaling Mechanisms

The binding of formoterol to the β2-AR sets off a well-established signaling cascade typical for many GPCRs. This process involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase, leading to the production of cyclic adenosine (B11128) monophosphate (cAMP). mdpi.comnih.gov

Upon agonist binding, the β2-AR activates its associated stimulatory G-protein, Gs. nih.gov This activation causes the Gs alpha subunit (Gαs) to release guanosine (B1672433) diphosphate (B83284) (GDP) and bind guanosine triphosphate (GTP). The activated Gαs-GTP complex then dissociates and binds to the enzyme adenylyl cyclase, stimulating its activity. mdpi.comnih.gov Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) into cAMP, acting as a crucial amplification step in the signaling pathway. mdpi.comnih.govmdpi.com This process is a hallmark of the Gs protein-coupled receptor signaling pathway. ebi.ac.ukproteopedia.orgyeastgenome.org

The activation of adenylyl cyclase results in a marked increase in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). nih.govmdpi.comersnet.org The level of intracellular cAMP is regulated by the balance between its synthesis by adenylyl cyclase and its degradation to 5'-AMP by phosphodiesterase enzymes. oup.comnih.gov Formoterol's sustained engagement with the β2-AR leads to a prolonged elevation of cAMP levels, which is essential for its long duration of action. ersnet.org

The primary intracellular target for cAMP is protein kinase A (PKA). nih.govnih.gov In its inactive state, PKA consists of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes them to release the active catalytic subunits. imrpress.com These activated catalytic subunits then phosphorylate various cellular proteins on specific serine and threonine residues. nih.govimrpress.com This phosphorylation cascade is the final step in the signaling pathway, leading to the ultimate physiological response. google.com For example, PKA can phosphorylate other kinases and cellular structural proteins, which in the context of airway smooth muscle, results in relaxation. google.com

Calcium Signaling and Ion Channel Modulation (e.g., Ca2+-activated K+ channels)

Formoterol hemifumarate exerts significant influence on intracellular calcium (Ca²⁺) signaling and the activity of various ion channels, which are central to its function in smooth muscle relaxation. In airway smooth muscle cells, contractile agents like methacholine (B1211447) induce sustained Ca²⁺ oscillations and an increase in the Ca²⁺ sensitivity of the contractile apparatus. The (R,R)-enantiomer of formoterol, which is the active form, effectively stops these Ca²⁺ oscillations and reduces the Ca²⁺ sensitivity of the smooth muscle cells, leading to relaxation. nih.gov This effect on calcium signaling is a key component of its bronchodilatory action, with high concentrations of formoterol rapidly decreasing the frequency of Ca²⁺ oscillations and lower concentrations primarily acting by decreasing Ca²⁺ sensitivity. nih.gov

A primary mechanism through which β₂-agonists like formoterol modulate cellular function is by influencing potassium (K⁺) channels. researchgate.net The activation of β₂-adrenoceptors is linked to the opening of large-conductance Ca²⁺-activated K⁺ (BKCa) channels in airway smooth muscle. archbronconeumol.orgdntb.gov.ua This can occur through both cyclic AMP (cAMP)-dependent and independent pathways. dntb.gov.ua The cAMP-dependent pathway involves protein kinase A (PKA) phosphorylation, which opens BKCa channels. researchgate.net Additionally, evidence suggests a more direct interaction where the stimulated Gs protein itself can open BKCa channels, independent of the cAMP cascade. archbronconeumol.org In some tissues, such as retinal arterioles, formoterol-induced activation of BKCa channels has been shown to be dependent on a pertussis toxin-sensitive Gi protein. nih.gov The opening of BKCa channels leads to K⁺ efflux, membrane hyperpolarization, and subsequent relaxation of the smooth muscle. researchgate.netfrontiersin.org

Conversely, β₂-agonists can also modulate other types of K⁺ channels. For instance, in inflammatory cells like mast cells, β₂-agonists can inhibit mediator release by closing intermediate-conductance Ca²⁺-activated K⁺ channels (KCa3.1). oatext.com This highlights the cell-specific nature of formoterol's interaction with ion channels. The modulation of these various ion channels is a critical aspect of formoterol's pharmacological profile, contributing to both its direct relaxant effects on airway smooth muscle and its potential indirect anti-inflammatory actions. archbronconeumol.orgoatext.com

Receptor Kinetics and Ligand-Receptor Interactions

The distinct pharmacological profile of formoterol, characterized by both a rapid onset and a long duration of action, is rooted in its specific interactions with the β₂-adrenoceptor. drugbank.com

Formoterol demonstrates a high binding affinity for the β₂-adrenoceptor. ersnet.org Studies have reported various affinity constants, reflecting its potent interaction with the receptor. ersnet.orgatsjournals.orgbiorxiv.org While high affinity is a characteristic, the prolonged duration of action is not solely explained by a slow dissociation from the receptor's active site. nih.gov Research using purified receptor membranes indicates that the dissociation of formoterol from the receptor can be relatively rapid, occurring in under two minutes. nih.gov This finding suggests that a simple model of slow receptor off-rates is insufficient to explain its 12-hour therapeutic effect. nih.gov The combination of high affinity with a potentially fast off-rate points towards other mechanisms governing its extended activity.

Table 1: Formoterol Binding Affinity for the β₂-Adrenoceptor

Parameter Value Source(s)
KI (Inhibitory Constant) 74 nM atsjournals.org
-log10 KD (Dissociation Constant) 8.12 ersnet.org
pEC50 (Potency) 8.0 ± 0.2 biorxiv.org
pKi (Inhibitory Constant) 7.8 ± 0.1 biorxiv.org

Formoterol is classified as a high-efficacy, full agonist at the β₂-adrenoceptor. researchgate.netatsjournals.org Agonist efficacy, in this context, refers to the ability of the ligand-bound receptor to initiate a cellular response, primarily through the activation of a stimulatory G-protein (Gs). nottingham.ac.uk Recent kinetic studies have revealed that the molecular basis for agonist efficacy is not determined by how long the agonist stays bound to the receptor (residence time), but rather by the kinetics of the G-protein interaction. researchgate.netnih.gov

Specifically, there is a strong and direct correlation between an agonist's efficacy (Emax) and the association rate (k-on) of the Gs protein to the agonist-receptor complex. researchgate.netnih.govfrontiersin.org High-efficacy agonists like formoterol induce a specific conformation in the β₂-adrenoceptor that is more effective at recruiting and binding the Gs protein, leading to a faster Gs association rate. researchgate.netnih.gov This rapid association drives a more robust downstream signaling cascade. In contrast, there is no significant correlation between agonist efficacy and the ligand's own dissociation rate from the receptor. researchgate.netnih.gov Therefore, formoterol's status as a full agonist is a direct consequence of the rapid Gs protein binding kinetics it promotes upon binding to the β₂-adrenoceptor. researchgate.netfrontiersin.org

Table 2: Correlation of Kinetic Parameters with Agonist Efficacy at the β₂-Adrenoceptor

Kinetic Parameter Correlation with Agonist Efficacy (Emax) Conclusion Source(s)
G-Protein Association Rate (kon) Strong Positive Correlation Higher efficacy agonists induce faster G-protein recruitment. researchgate.netnih.govfrontiersin.org
G-Protein Affinity (Kd) Strong Positive Correlation Higher efficacy agonists promote higher affinity binding of the G-protein. researchgate.netnih.gov
Ligand Dissociation Rate (koff) No Correlation How quickly the agonist leaves the receptor does not determine its efficacy. researchgate.netnih.gov

Two primary models have been proposed to explain the long duration of action of β₂-agonists: the "exo-site hypothesis" and the "plasmalemma diffusion microkinetics" model. researchgate.netucl.ac.be

The exo-site hypothesis was primarily developed to explain the behavior of salmeterol (B1361061). researchgate.netatsjournals.org It postulates that the long, lipophilic tail of the salmeterol molecule anchors to a secondary binding site, or "exo-site," within the receptor, distinct from the active site. atsjournals.orgresearchgate.net This anchoring is thought to hold the active head of the molecule in the vicinity of the active site, allowing for repeated receptor activation and preventing dissociation. atsjournals.org

However, the prolonged action of formoterol is more accurately explained by the plasmalemma diffusion microkinetic model . ersnet.orgresearchgate.netersnet.orgnih.gov This model posits that the cell's lipid bilayer acts as a "depot" or "reservoir" for the drug. atsjournals.orgresearchgate.netresearchgate.net Formoterol is moderately lipophilic, a property that allows it to readily partition from the aqueous extracellular space into the plasma membrane. atsjournals.orgucl.ac.be A sufficient concentration of the drug remains in the aqueous phase to interact directly with the receptor's active site, accounting for its rapid onset of action. ersnet.orgucl.ac.be Simultaneously, the portion of the drug stored within the lipid membrane slowly leaches out over time, becoming available for sustained activation of the β₂-adrenoceptor. ersnet.org This continuous replenishment of agonist at the receptor site explains formoterol's long-lasting effect and the experimental observation of its persistent action even after the drug has been washed from the surrounding medium. ersnet.org This model is now widely accepted as the primary mechanism for the duration of action for both formoterol and salmeterol. ersnet.orgersnet.orgnih.gov

G-Protein Association Rates and Correlation with Agonist Efficacy

Mechanisms of Beta-Adrenoceptor Desensitization and Dysfunction

Prolonged or repeated exposure to an agonist like formoterol can lead to β₂-adrenoceptor desensitization, a process where the cellular response to the agonist diminishes over time. nih.gov This is a protective mechanism to prevent overstimulation. The earliest events in this process involve the covalent modification of the receptor through phosphorylation. nih.gov

Two key kinases are responsible for this phosphorylation:

Protein Kinase A (PKA): Following β₂-adrenoceptor activation by formoterol, the Gs-protein stimulates adenylyl cyclase, leading to increased intracellular cAMP. This cAMP activates PKA, which can then phosphorylate the β₂-adrenoceptor itself. researchgate.netnih.gov This is a form of homologous (agonist-specific) and heterologous desensitization, as any agent that increases cAMP can cause this effect. nih.gov

β-Adrenergic Receptor Kinase (βARK): βARK, a member of the G-protein-coupled receptor kinase (GRK) family, specifically recognizes and phosphorylates the agonist-occupied form of the β₂-adrenoceptor. researchgate.netnih.gov

This phosphorylation of specific sites on the receptor's intracellular domains promotes the binding of proteins called β-arrestins. atsjournals.org The binding of β-arrestin physically obstructs the interaction between the receptor and the Gs-protein, effectively "uncoupling" the receptor from its primary signaling pathway and dampening the cellular response. researchgate.netatsjournals.org

With continued agonist exposure, a more profound and longer-lasting form of regulation known as downregulation can occur. atsjournals.org This involves a decrease in the total number of β₂-adrenoceptors on the cell surface, often through internalization of the receptors and their subsequent degradation. nih.gov While formoterol can induce these desensitization mechanisms, studies in patients with stable asthma who are also taking inhaled corticosteroids suggest that clinically significant desensitization or downregulation may be limited. nih.gov However, as a high-efficacy agonist, formoterol theoretically has a greater potential to induce more profound receptor desensitization compared to partial agonists. atsjournals.org

Structure Activity Relationships Sar and Synthetic Chemistry of Formoterol Hemifumarate

Chemical Structural Determinants of Beta-2 Adrenoceptor Selectivity and Potency

The remarkable potency and selectivity of formoterol (B127741) for the beta-2 adrenoceptor are governed by specific chemical moieties within its structure. Formoterol is a phenylethanolamine derivative with key functional groups that dictate its pharmacological profile. nih.gov The molecule's structure includes a 4-hydroxy-3-formamido-phenyl group and an N-substituted p-methoxyphenylisopropyl group. researchgate.net

The high selectivity of formoterol for beta-2 adrenoceptors over beta-1 adrenoceptors is a critical aspect of its therapeutic value, minimizing potential cardiac side effects. drugbank.com This selectivity is approximately 200 to 330-fold greater for beta-2 receptors. drugbank.comrndsystems.comtocris.com The key structural features contributing to this selectivity and potency include:

The N-substituent: The bulky and lipophilic N-aralkyl substituent, specifically the p-methoxyphenylisopropyl group, is a primary determinant of its high potency and long duration of action. researchgate.net This group is thought to interact with a specific region of the beta-2 adrenoceptor, contributing to the high affinity of the molecule for the receptor. ersnet.orgatsjournals.org

The Formamido Group: The formamido group at the meta-position of the phenyl ring is crucial for its high efficacy. This group is believed to form a hydrogen bond with a specific amino acid residue in the receptor's binding site, leading to potent activation.

The Hydroxyl Groups: The hydroxyl group on the beta-carbon of the ethanolamine (B43304) side chain and the phenolic hydroxyl group are essential for agonist activity, as they mimic the interactions of endogenous catecholamines like epinephrine (B1671497) with the receptor. researchgate.net

Formoterol's moderate lipophilicity allows it to be taken up into the cell membrane, creating a depot from which the drug can be gradually released to interact with the receptor, contributing to its long duration of action. atsjournals.org

Stereochemical Considerations and Enantiomeric Activity of Formoterol Isomers (R,R- and S,S-enantiomers)

Formoterol possesses two chiral centers, meaning it can exist as four stereoisomers: (R,R), (S,S), (R,S), and (S,R). google.com The commercially available formoterol is a racemic mixture of the (R,R)- and (S,S)-enantiomers. ersnet.orgiipseries.org The pharmacological activity of these enantiomers is markedly different.

The (R,R)-enantiomer, also known as arformoterol, is the eutomer, meaning it is the pharmacologically active form. nih.govmdpi.com It exhibits a significantly higher affinity and potency for the beta-2 adrenoceptor, approximately 1000 times greater than the (S,S)-enantiomer (distomer). nih.govnih.govdiva-portal.org The (R,R)-enantiomer's stereochemistry at the benzylic hydroxyl group is analogous to that of the natural agonist, R-epinephrine, allowing for optimal interaction with the receptor's active site. researchgate.net

In contrast, the (S,S)-enantiomer is significantly less active at the beta-2 adrenoceptor. iipseries.orgnih.gov Some studies suggest that the (S,S)-isomer may even have some properties that could antagonize the beneficial effects of the (R,R)-isomer. nih.govdiva-portal.org For instance, it has been observed that tissues pretreated with (S,S)-formoterol exhibited exaggerated contractions in response to certain stimuli. nih.govdiva-portal.org

The differential activity of the enantiomers underscores the importance of stereochemistry in drug action. The specific three-dimensional arrangement of atoms in the (R,R)-enantiomer allows for a precise fit into the chiral environment of the beta-2 adrenoceptor, leading to a potent biological response.

IsomerReceptor Affinity (human β2 adrenoceptor)Relative Potency
(R,R)-Formoterol High (Kd ≈ 2.9 nM) nih.govdiva-portal.org~1000-fold > (S,S)-enantiomer nih.govnih.govdiva-portal.org
(S,S)-Formoterol Low (Kd ≈ 3100 nM) nih.govdiva-portal.orgSignificantly less active iipseries.orgnih.gov

Advanced Synthetic Methodologies for Formoterol Hemifumarate and Analogues

The synthesis of formoterol, particularly the enantiomerically pure (R,R)-formoterol, has been a subject of significant research, leading to the development of advanced and efficient synthetic strategies.

Chiral Synthesis Approaches and Asymmetric Catalysis

The demand for enantiomerically pure (R,R)-formoterol has driven the development of various chiral synthesis methods. These approaches aim to selectively produce the desired stereoisomer, avoiding the need for resolving a racemic mixture, which can be inefficient.

Key strategies in the asymmetric synthesis of (R,R)-formoterol include:

Asymmetric Catalytic Reduction: A highly effective method involves the asymmetric catalytic reduction of a key ketone intermediate, 4-benzyloxy-3-formamido-α-bromoacetophenone. acs.org This has been achieved using catalysts like oxazaborolidines derived from chiral amino alcohols, such as (1R, 2S)-1-amino-2-indanol. acs.org Another approach utilizes a Rh-catalyzed asymmetric transfer hydrogenation with a chiral ligand in a polyethylene (B3416737) glycol (PEG) and water medium, which also allows for catalyst recycling. nih.gov

Enzymatic Resolution: Lipases, such as those from Pseudomonas cepacia and Candida antarctica, have been successfully employed in the kinetic resolution of key chiral intermediates. researchgate.net For example, the enzymatic resolution of a racemic bromohydrin intermediate can provide the desired (R)-enantiomer with high enantiomeric excess. researchgate.net

Use of Chiral Building Blocks: Another strategy involves starting the synthesis with readily available chiral precursors. For instance, the synthesis can be initiated from chiral (2R)-aziridine-2-carboxylate, leading to the formation of the required chiral amine side chain without the need for chromatographic separation. bioorg.org

Optimization of Reaction Pathways and Process Chemistry

For the large-scale industrial production of this compound, optimization of reaction pathways and process chemistry is crucial to ensure efficiency, cost-effectiveness, and high purity of the final product.

Key aspects of process optimization include:

Chromatography-Free Processes: The development of synthesis and purification steps that avoid column chromatography is a significant goal in process chemistry, as it reduces solvent usage and cost. Crystallization-induced enrichment of enantiomeric and diastereomeric purity at various intermediate stages is a common strategy. acs.org

Hydrogenolysis: The final step in many syntheses involves the deprotection of benzyl (B1604629) groups via catalytic hydrogenation to yield formoterol. acs.orggoogle.com Optimization of this step, including the choice of catalyst (e.g., Pd/C), solvent, and reaction conditions, is critical for achieving high purity. google.comgoogle.com

Salt Formation and Purification: The formoterol base is typically converted to its hemifumarate salt. The crystallization of the fumarate (B1241708) salt is a key purification step to achieve the desired diastereomeric and chemical purity. google.com In some processes, purification via a tartrate salt intermediate is employed to obtain a higher purity product before conversion to the fumarate. google.com

Prodrug Strategies and Rational Design of Formoterol Derivatives for Enhanced Pharmacological Profiles

While formoterol itself has an excellent pharmacological profile, research continues to explore prodrug strategies and the rational design of derivatives to further enhance its properties. The concept of a prodrug involves chemically modifying a drug into a bioreversible form that can improve its delivery, absorption, or pharmacokinetic properties. nih.govmdpi.com

For inhaled drugs like formoterol, prodrug strategies could potentially be used to:

Improve Lung Retention: By modifying the physicochemical properties of the molecule, it may be possible to increase its residence time in the lungs, potentially leading to a longer duration of action or reduced systemic absorption.

Targeted Activation: Prodrugs can be designed to be activated by specific enzymes present in the lung tissue, leading to a more localized therapeutic effect.

The rational design of formoterol derivatives is an ongoing area of research. By systematically modifying the chemical structure, medicinal chemists aim to develop new analogues with improved characteristics, such as:

Enhanced Selectivity: Further increasing the selectivity for the beta-2 adrenoceptor could lead to an even better safety profile. researchgate.net

"Ultra-Long-Acting" Profile: Modifications to the N-substituent or other parts of the molecule could lead to "ultra-long-acting" beta-2 agonists (ultra-LABAs) that may only require once-daily administration. nih.gov

Dual-Action Ligands: Designing molecules that can interact with more than one target, for example, a molecule with both beta-2 agonist and muscarinic antagonist properties, is a promising strategy in the development of new respiratory therapies.

The continuous exploration of SAR, stereochemistry, and synthetic innovation ensures that formoterol and its future derivatives will remain at the forefront of respiratory medicine.

Pre Clinical and in Vitro Pharmacological Investigations of Formoterol Hemifumarate

Effects on Airway Smooth Muscle Relaxation in Isolated Tissue Preparations

Formoterol (B127741) demonstrates potent and long-acting relaxation of airway smooth muscle in isolated tissue preparations from both animals and humans. taylorandfrancis.compsu.edu In studies on isolated guinea pig trachea, formoterol has shown a significantly longer duration of action compared to shorter-acting beta-2-adrenoceptor agonists like salbutamol (B1663637). taylorandfrancis.compsu.edu For instance, after a one-hour washout period, the remaining beta-stimulating effect of formoterol (10 nM) on isolated guinea pig trachea was 78 ± 7%, whereas for salbutamol (0.1 µM) it was only 9 ± 4%. taylorandfrancis.com

In isolated human bronchial tissue, formoterol is a highly potent relaxant. ersnet.org Its potency has been reported to be 150–200 times greater than that of isoprenaline. psu.edu The onset of action of formoterol in isolated human bronchus is rapid, comparable to salbutamol, and faster than salmeterol (B1361061). psu.edu While formoterol exhibits a prolonged relaxant effect, approximately 4.5 times longer than salbutamol in human bronchus preparations, its duration of action in vitro has been observed to be shorter than that of salmeterol. psu.edu

The (R;R)-enantiomer of formoterol is the active component responsible for the bronchodilator effects, while the (S;S)-enantiomer has no significant effect on smooth muscle tone. nih.gov Experiments on guinea pig tracheal strips contracted with carbachol (B1668302) showed that both racemic formoterol and (R;R)-formoterol induced immediate relaxation. nih.gov The (R;R)-enantiomer also concentration-dependently inhibited both cholinergic and non-adrenergic/non-cholinergic (NANC) induced contractions. nih.gov

Table 1: Comparative Effects of Formoterol and Salbutamol on Isolated Guinea Pig Trachea

Compound Concentration Remaining Beta-Stimulating Effect (after 1-hour washout)
Formoterol 10 nM 78 ± 7%
Salbutamol 0.1 µM 9 ± 4%

Data from a study on isolated guinea pig trachea demonstrating the prolonged action of formoterol. taylorandfrancis.com

Modulation of Inflammatory and Immune Cell Function

Inhibition of Mediator Release from Mast Cells

Formoterol has demonstrated the ability to inhibit the release of inflammatory mediators from mast cells. cancer.govnih.gov This action is attributed to its function as a selective beta-2 adrenergic receptor agonist, which leads to the activation of intracellular adenyl cyclase. cancer.gov This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). cancer.gov The resulting increase in intracellular cAMP levels leads to the inhibition of the cellular release of immediate hypersensitivity mediators, particularly from mast cells. cancer.gov

In studies comparing formoterol with terbutaline (B1683087), formoterol showed a higher beta-2-receptor activity in inhibiting IgE-dependent mast cell mediator release. nih.gov When injected intradermally prior to a challenge with anti-human IgE in volunteers, formoterol produced a dose-dependent inhibition of the immediate wheal and flare response. nih.gov On a weight basis, formoterol was found to be 25 to 70 times more potent than terbutaline in this regard. nih.gov

However, the inhibitory effect of formoterol on mast cell mediator release can be influenced by interactions with other cells. In co-cultures of human lung mast cells (HLMCs) and human airway smooth muscle cells (HASMCs), the ability of beta-2-agonists to inhibit FcεRI-dependent mediator release was significantly reduced. aai.org Furthermore, in these co-cultures, formoterol was observed to enhance constitutive histamine (B1213489) release. aai.org

Effects on Eosinophil Adhesion and Superoxide (B77818) Anion Production

Formoterol has been shown to modulate the function of eosinophils, key inflammatory cells in asthma. It can reduce adhesion and the production of superoxide anions in cultured activated eosinophils. 2bscientific.com Studies have demonstrated that formoterol, but not salbutamol, can suppress eosinophil functions that are enhanced by factors like IL-5, LTD4, or IP-10, which are implicated in asthma exacerbations. nih.gov

Specifically, while formoterol did not affect the spontaneous adhesion of eosinophils to intercellular cell adhesion molecule (ICAM)-1, it did suppress this adhesion when the eosinophils were activated by IL-5, LTD4, or IP-10. nih.gov Formoterol also inhibited the generation of superoxide anions (O2-) and the release of eosinophil-derived neurotoxin (EDN) induced by these same activating factors. nih.gov

In a guinea pig asthma model, antigen challenge led to an increase in superoxide anion generation from eosinophils recovered from bronchoalveolar lavage (BAL). nih.gov Treatment with formoterol before the antigen challenge prevented this enhancement of superoxide anion production from eosinophils. nih.gov

Impact on Mucociliary Activity and Ciliary Beat Frequency

Formoterol acts as a potent and long-acting ciliostimulant, which may be beneficial in the treatment of airway diseases. nih.gov In vitro studies on guinea pig trachea preparations have shown that formoterol increases the ciliary beat frequency (CBF). nih.gov A peak increase of 17.2 ± 2.0% was observed at a concentration of 10(-7) M. nih.gov In these in vitro models, formoterol was found to be approximately 100 times more potent than terbutaline. nih.gov

Beta-agonists, in general, are known to increase ciliary beat frequency through the activation of protein kinase A (PKA) in the airway epithelium, which enhances mucociliary clearance. researchgate.net This increase in cAMP also opens the cystic fibrosis transmembrane regulator (CFTR), potentially improving airway and mucus hydration. researchgate.net There is evidence that impaired mucociliary clearance in conditions like COPD may be linked to depressed ciliary beating. atsjournals.org

Investigative Studies in Experimental Disease Models

Bronchodilatory Efficacy in Allergic Airway Disease Models (e.g., Guinea Pig Asthma)

Formoterol has demonstrated significant bronchodilatory efficacy in experimental models of allergic airway disease. In sensitized guinea pigs challenged with an ovalbumin aerosol, oral administration of formoterol protected the lungs against an increase in lung resistance (RL) and a reduction in dynamic lung compliance (Cdyn). amegroups.cn The (R,R)-enantiomer of formoterol was found to be approximately twice as effective as the racemic mixture. amegroups.cn

In a rat model of passive pulmonary anaphylaxis, formoterol attenuated antigen-induced bronchoconstriction more potently and with a higher maximal efficacy (93%) than other tested compounds. plos.org This potent bronchodilatory effect is likely mediated directly by its binding to β2-adrenergic receptors on airway smooth muscle cells, leading to their relaxation, rather than solely through the inhibition of mast cell mediator release. plos.org

Studies using isolated perfused guinea pig tracheal rings have also been employed to assess the synergistic potential of formoterol in combination with other bronchodilators. ulb.ac.beresearchgate.net These ex vivo models are considered relevant for studying bronchodilator drugs due to the similarities between guinea pig and human airway receptor pharmacology. ulb.ac.be

Table 2: ID50 Values of Racemic Formoterol and (R,R)-Formoterol on Lung Function in Sensitized Guinea Pigs

Compound ID50 on RL Mean Increase (mg/kg) ID50 on Cdyn Mean Reduction (mg/kg)
Racemic Formoterol 0.96 (0.86-1.07) 1.59 (1.32-1.92)
(R,R)-Formoterol 0.52 (0.45-0.59) 0.43 (0.37-0.51)

ID50 (95% Confidence Level) values for the effects on lung resistance (RL) and dynamic lung compliance (Cdyn) from 1 to 30 minutes after ovalbumin challenge. amegroups.cn

Neuroprotective Effects in Inflammatory Neurological Models (e.g., LPS-induced Parkinson's Model)

Formoterol has demonstrated significant neuroprotective capabilities in pre-clinical models of Parkinson's disease, particularly in those induced by the inflammatory agent lipopolysaccharide (LPS). Research indicates that targeting β2-adrenoceptors with formoterol can modulate the neuroinflammatory response and protect dopaminergic neurons from degeneration. nih.govnih.gov

In a rat model where Parkinson's disease was induced by intranigral injection of LPS, treatment with formoterol yielded several beneficial outcomes. It attenuated the loss of tyrosine hydroxylase-positive (TH+) dopaminergic neurons in the substantia nigra and the corresponding striatal denervation. nih.gov This neuroprotective effect was accompanied by a reduction in motor deficits, such as akinesia and forelimb-use asymmetry, that are characteristic of this animal model. nih.govnih.gov Furthermore, formoterol treatment was found to restrict microgliosis, the activation of microglia which are the primary immune cells of the central nervous system, within the substantia nigra. nih.gov It also attenuated the increase in the pro-inflammatory cytokine interleukin-1β (IL-1β) expression induced by the initial LPS lesion. nih.gov

A key finding from these studies is formoterol's ability to mitigate the exacerbated neuroinflammatory response to a subsequent systemic challenge with LPS. nih.govresearchgate.net In animals that had previously received an intranigral LPS lesion, a systemic LPS challenge led to a worsening of reactive microgliosis, IL-1β production, dopamine (B1211576) cell loss, and motor impairments. nih.govresearchgate.net Treatment with formoterol was shown to attenuate this exacerbation, suggesting a role for β2-adrenoceptor agonists in regulating the brain's response to systemic inflammation in the context of pre-existing neuroinflammation. nih.govresearchgate.net

Another study utilizing a rotenone-induced rat model of Parkinson's disease further supports the neuroprotective effects of formoterol. In this model, formoterol treatment was found to preserve the function and integrity of dopaminergic neurons, as evidenced by improved muscular performance in various behavioral tests. uni.lu Mechanistically, formoterol was shown to boost mitophagy, the selective degradation of mitochondria, through the activation of PINK1 and PARKIN, and to stimulate the neuro-survival signaling pathway involving PI3K/Akt/CREB/BDNF. uni.lu It also reduced neuro-inflammatory markers such as NF-κB p65 and TNF-α. uni.lu

The neuroprotective effects of formoterol in these inflammatory models are summarized in the table below.

ModelKey FindingsReference
LPS-induced Parkinson's Model (Rat) Attenuated the loss of TH+ dopamine neurons in the substantia nigra. nih.gov
Reduced striatal denervation. nih.gov
Rescued motor function deficits (akinesia and forelimb-use asymmetry). nih.govnih.gov
Restricted microgliosis in the substantia nigra. nih.gov
Attenuated increases in IL-1β expression following intranigral LPS. nih.gov
Mitigated the exacerbation of neuroinflammation and neurodegeneration following a systemic LPS challenge. nih.govresearchgate.net
Rotenone-induced Parkinson's Model (Rat) Preserved the function and integrity of dopaminergic neurons. uni.lu
Improved muscular performance. uni.lu
Boosted mitophagy via PINK1 and PARKIN activation. uni.lu
Stimulated the PI3K/Akt/CREB/BDNF neuro-survival pathway. uni.lu
Reduced neuro-inflammatory markers (NF-κB p65 and TNF-α). uni.lu

Anti-Cachectic Actions in Muscle Wasting Models

Formoterol has been extensively studied for its potent anti-cachectic effects in various pre-clinical models of muscle wasting, particularly in the context of cancer cachexia. Cachexia is a complex metabolic syndrome characterized by severe body weight loss, involving both fat and muscle mass, and is a significant contributor to morbidity and mortality in chronic diseases like cancer.

In animal models of cancer cachexia, such as rats and mice bearing highly cachectic tumors (e.g., Yoshida AH-130 ascites hepatoma), administration of formoterol has been shown to significantly reverse the muscle-wasting process. aacrjournals.orgnih.gov This effect is observed in various muscles, including the gastrocnemius, tibialis, and even the heart. aacrjournals.orgspandidos-publications.com The anti-wasting effects of formoterol are multifaceted, stemming from both an increase in the rate of protein synthesis and an inhibition of muscle proteolysis. aacrjournals.orgnih.gov

A key mechanism underlying the anti-proteolytic action of formoterol is the inhibition of the ATP-ubiquitin-dependent proteolytic system. aacrjournals.orgnih.gov Studies have shown that formoterol treatment leads to a decrease in the mRNA content of ubiquitin and proteasome subunits in the gastrocnemius muscles of tumor-bearing animals. aacrjournals.orgnih.gov This is accompanied by a decrease in proteasome activity, suggesting that formoterol directly counteracts the primary pathway responsible for accelerated muscle protein degradation in cachexia. aacrjournals.orgnih.gov

Furthermore, formoterol has been shown to diminish the increased rate of muscle apoptosis, or programmed cell death, that is present in tumor-bearing animals. aacrjournals.orgnih.gov This is evidenced by reduced DNA laddering and caspase-3 activity in the muscles of formoterol-treated animals. aacrjournals.orgnih.gov

The anti-cachectic actions of formoterol also involve the modulation of the myostatin signaling pathway. ub.edu Myostatin is a negative regulator of muscle mass. In cachectic tumor-bearing rats, formoterol treatment has been found to decrease the protein content of myostatin in the gastrocnemius muscle and downregulate the expression of its receptor, ActIIB. ub.edu Concurrently, formoterol increases the expression of follistatin, a protein that inhibits myostatin activity. ub.edu These findings suggest that the anabolic effects of formoterol on skeletal muscle are at least partially mediated through the myostatin system. ub.edu

The table below summarizes the key findings regarding the anti-cachectic actions of formoterol in muscle wasting models.

ModelKey FindingsReference
Cancer Cachexia (Rats and Mice with Yoshida AH-130 ascites hepatoma) Reversed the muscle-wasting process in skeletal and cardiac muscle. aacrjournals.orgnih.gov
Increased the rate of protein synthesis. aacrjournals.orgnih.gov
Inhibited the rate of muscle proteolysis. aacrjournals.orgnih.gov
Decreased mRNA content of ubiquitin and proteasome subunits. aacrjournals.orgnih.gov
Reduced proteasome activity. aacrjournals.orgnih.gov
Diminished muscle apoptosis (reduced DNA laddering and caspase-3 activity). aacrjournals.orgnih.gov
Improved physical performance (grip force and total physical activity). spandidos-publications.com
Decreased myostatin protein content and receptor expression. ub.edu
Increased expression of follistatin. ub.edu

Absence of Anti-Inflammatory or Metabolic Modulatory Effects in Specific Pre-clinical Asthma Models

While formoterol is a highly effective long-acting β2-agonist used for its potent bronchodilatory effects in asthma, its potential for direct anti-inflammatory or metabolic modulatory actions in this context has been a subject of investigation. acs.org A study specifically designed to explore these potential effects in a pre-clinical model of severe asthma induced by Aspergillus fumigatus (Af) in mice demonstrated a clear lack of such activities. acs.orgacs.org

In this Af-induced severe asthma model, while nebulized formoterol significantly inhibited methacholine-induced airway hyperresponsiveness (AHR) in a dose-dependent manner, confirming its bronchodilatory efficacy, it did not exert any anti-inflammatory effects. acs.org Specifically, formoterol treatment did not reduce the number of immune cells in the airways, the inflammation score in lung tissue sections, airway mucus hypersecretion, or the levels of pro-inflammatory cytokines and chemokines in the lungs. acs.org Furthermore, it had no effect on airway remodeling, as indicated by the thickness of the α-smooth muscle actin-positive airway smooth muscle wall. acs.orgacs.org

The study also investigated the metabolic effects of formoterol on the lungs in this severe asthma model. acs.org Although there was a slight, non-statistically significant trend towards lower lung glycolytic activity with formoterol treatment, the upregulated key glycolytic enzymes hexokinase 2 (HK2), glyceraldehyde-3-phosphate dehydrogenase (GAPDH), and lactate (B86563) dehydrogenase A (LDHA) remained elevated. acs.org This indicates that inhaled formoterol did not significantly affect lung glycolysis in this model. acs.org Similarly, formoterol did not show any effects on lung single-cell glycolytic and oxidative phosphorylation activities or on the levels of metabolic enzymes in the lung tissues and airway smooth muscle. acs.orgacs.org

These findings from the Af-induced severe asthma model are summarized in the table below.

ModelKey FindingsReference
Aspergillus fumigatus-induced Severe Asthma (Mouse) Potent bronchodilatory effect (inhibited methacholine-induced AHR). acs.org
No reduction in airway immune cell counts. acs.org
No improvement in lung inflammation scores or mucus hypersecretion. acs.org
No reduction in pro-inflammatory cytokines and chemokines. acs.org
No effect on airway remodeling (airway wall thickness). acs.orgacs.org
No significant modulation of lung glycolysis (key glycolytic enzymes remained elevated). acs.org
No effect on lung single-cell glycolytic and oxidative phosphorylation activities. acs.orgacs.org

It is important to note that while this study demonstrates a lack of direct anti-inflammatory and metabolic modulatory effects of formoterol in a specific severe asthma model, some studies have suggested that when combined with a corticosteroid like budesonide (B1683875), formoterol may contribute synergistically to anti-inflammatory effects. nih.govmdpi.com However, in the context of monotherapy within the described severe asthma model, formoterol's primary action remains as a potent bronchodilator without additional anti-inflammatory or metabolic modulatory benefits. acs.orgacs.org

Analytical Method Development and Validation for Formoterol Hemifumarate

Spectrophotometric Techniques for Quantification

Spectrophotometry provides a simple, cost-effective, and rapid approach for the quantification of formoterol (B127741) hemifumarate. These methods are based on the principle that the drug molecule absorbs ultraviolet radiation at a specific wavelength.

Ultraviolet (UV) Spectrophotometry

UV spectrophotometry is a widely used technique for the analysis of formoterol hemifumarate. The method involves measuring the absorbance of a solution containing the compound at its wavelength of maximum absorption (λmax). For formoterol fumarate (B1241708) dihydrate, the λmax is often observed around 214 nm. impactfactor.orgjetir.org Studies have demonstrated the utility of UV spectrophotometry for quantifying this compound in various solvents, including methanol (B129727) and phosphate (B84403) buffer (pH 3). impactfactor.orgniscpr.res.in In methanol, formoterol fumarate exhibits two absorption maxima at 217 nm and 252 nm. niscpr.res.in The selection of the solvent is a critical parameter, as it can influence the absorption characteristics of the drug.

Validation studies, conducted in accordance with International Conference on Harmonisation (ICH) guidelines, have confirmed the linearity, accuracy, and precision of these UV spectrophotometric methods. impactfactor.orgjetir.org For instance, one method using a phosphate buffer at pH 3 demonstrated linearity in the concentration range of 2-12 µg/ml, with a limit of detection (LOD) of 0.11 µg/ml and a limit of quantitation (LOQ) of 0.32 µg/ml. impactfactor.org Another study employing a hydrotropic solubilizing agent (1% ammonium (B1175870) acetate (B1210297) solution) established linearity between 10 to 60 µg/mL. tsijournals.com

UV Spectrophotometric Methods for this compound Analysis
Solventλmax (nm)Linearity Range (µg/mL)Reference
Phosphate Buffer (pH 3)2142-12 impactfactor.org
Methanol217, 252Not Specified niscpr.res.in
1% Ammonium AcetateNot Specified10-60 tsijournals.com

Derivative Spectrophotometry

Derivative spectrophotometry is an advanced technique that enhances the resolution of overlapping spectra, which is particularly useful when analyzing this compound in the presence of other substances or degradation products. This method involves calculating the first or higher-order derivative of the absorbance spectrum with respect to wavelength.

First-order derivative spectrophotometry has been successfully applied to estimate formoterol fumarate dihydrate at 229 nm, with a linearity range of 2-12 µg/ml. impactfactor.org This technique offered a limit of detection and quantitation of 0.14 µg/ml and 0.44 µg/ml, respectively. impactfactor.org In another application for the simultaneous determination of formoterol fumarate and glycopyrronium (B1196793) bromide, first derivative amplitudes were measured at 208.27 nm for formoterol. nih.gov

Second-derivative UV spectrophotometry has also been employed to determine formoterol fumarate by measuring the peak amplitude at 261.8 nm, which effectively eliminates interference from its degradation products. nih.gov Furthermore, ratio first derivative spectrophotometry has been utilized, measuring amplitudes at 214 nm or 229 nm for the analysis of formoterol fumarate in combination with other drugs. nih.govtandfonline.com These derivative techniques provide improved specificity and are valuable tools for stability-indicating assays. nih.gov

Derivative Spectrophotometry Methods for this compound Analysis
Derivative OrderMeasurement Wavelength (nm)Linearity Range (µg/mL)Reference
First-Order2292-12 impactfactor.org
First-Order208.270.48-9.6 nih.gov
Second-Order261.8Not Specified nih.gov
Ratio First-Order214 or 2290.48-9.6 nih.gov
Ratio First-Order290 and 3040.1-10 tandfonline.com

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are powerful for the separation, identification, and quantification of this compound, especially in complex mixtures or when analyzing for impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are the most widely employed analytical techniques for this compound due to their high resolution, sensitivity, and specificity. researchgate.netoup.com These methods can be adapted for various applications, including routine quality control and stability-indicating assays. innovareacademics.inejbps.com

UPLC methods, in particular, offer advantages in terms of speed and efficiency, with analysis times being significantly shorter than traditional HPLC. oup.com For instance, a UPLC method for the simultaneous assay of oxitropium (B1233792) bromide and formoterol fumarate dihydrate had a run time of just 2 minutes. oup.com These methods are validated according to ICH guidelines to ensure their reliability for their intended purpose. mdpi.comlcms.cz

Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC is the predominant chromatographic mode used for this compound analysis. innovareacademics.inejbps.commdpi.com In RP-HPLC, a nonpolar stationary phase, typically a C18 or C8 bonded silica (B1680970), is used with a polar mobile phase.

Several RP-HPLC methods have been developed and validated for the estimation of this compound, often in combination with other drugs. innovareacademics.inajpaonline.com A common stationary phase is a C18 column. impactfactor.orginnovareacademics.inejbps.comnih.gov Mobile phases typically consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile (B52724) or methanol. impactfactor.orginnovareacademics.inejbps.com The pH of the aqueous phase is a critical parameter that is often adjusted to optimize the separation. impactfactor.org

For example, one stability-indicating RP-HPLC method utilized a C18 column with a mobile phase of 0.01M sodium phosphate buffer (pH 3.0) and acetonitrile (70:30 v/v) at a flow rate of 1.0 ml/min, with UV detection at 214 nm. impactfactor.org This method showed linearity in the range of 2-7 µg/ml. impactfactor.org Another method for simultaneous estimation with aclidinium (B1254267) bromide used an Ascentis C18 column with a mobile phase of water and acetonitrile (60:40) at a flow rate of 1.0 ml/min and detection at 220 nm, resulting in a retention time of 2.953 min for formoterol fumarate. innovareacademics.in

Examples of RP-HPLC Methods for this compound
Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Linearity Range (µg/mL)Reference
Inertsil C18 (150 x 4.6 mm)0.01M Sodium Phosphate Buffer (pH 3.0): Acetonitrile (70:30 v/v)1.02142-7 impactfactor.org
Ascentis C18 (150 x 4.6 mm, 5µ)Water: Acetonitrile (60:40)1.0220Not Specified innovareacademics.in
Zorbax SB C8 (150 x 4.6 mm, 5 µm)Gradient of 0.2% v/v perchloric acid and acetonitrileNot Specified230Not Specified mdpi.com
Sunsil C18 (250 × 4.6 mm; 5 μm)Phosphate buffer (pH 4.5): Methanol (60:40 v/v)Not Specified28918-54 ejbps.com
Ion-Pairing Chromatography

Ion-pairing chromatography is a variation of RP-HPLC that is particularly useful for separating ionic or highly polar compounds like this compound. This technique involves adding an ion-pairing reagent to the mobile phase, which forms a neutral ion-pair with the analyte, allowing it to be retained on a reversed-phase column.

Sodium dodecyl sulfate (B86663) (SDS) is a commonly used ion-pairing reagent for the analysis of formoterol fumarate. nih.govnih.govnih.gov One method for the simultaneous determination of formoterol fumarate and budesonide (B1683875) epimers employed a C18 column with a mobile phase of acetonitrile and 0.05 M sodium acetate buffer (40:60% v/v) containing 0.03% SDS, adjusted to pH 3.1. nih.govoup.com Detection was at 214 nm, and the method was linear for formoterol fumarate in the range of 0.05-5.0 μg/mL. nih.govoup.com

Another ion-pairing chromatographic method for analyzing a ternary mixture of formoterol, tiotropium, and ciclesonide (B122086) used a C8 column with a mobile phase of acetonitrile and acidified deionized water (55:45% v/v) containing 0.025% SDS at pH 3.0. nih.gov This method demonstrated good linearity for formoterol in the range of 0.3-9.0 µg/mL. nih.gov

Ion-Pairing Chromatography Methods for this compound
Stationary PhaseMobile Phase CompositionIon-Pairing ReagentDetection Wavelength (nm)Linearity Range (µg/mL)Reference
C18Acetonitrile: 0.05 M Sodium Acetate Buffer (pH 3.1) (40:60 v/v)0.03% Sodium Dodecyl Sulfate2140.05-5.0 nih.govoup.com
C8Acetonitrile: Acidified Deionized Water (pH 3.0) (55:45% v/v)0.025% Sodium Dodecyl Sulfate2370.3-9.0 nih.gov
C18Acetonitrile: Deionized Water (pH 3.0) (60:40 v/v)0.025% Sodium Dodecyl Sulfate2100.048-4.8 nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a robust analytical tool for the determination of formoterol. For the analysis, formoterol can be derivatized to enhance its volatility and thermal stability, which is a crucial step for GC analysis. One such derivatization involves converting it into a mixed bis-pentafluoropropionyl-methyl derivative. nih.gov This allows for sensitive detection using selected ion monitoring (SIM), a technique where the mass spectrometer is set to detect only specific ion fragments, thereby increasing the specificity and sensitivity of the analysis.

A validated GC-MS method has been successfully used for the quantitative determination of formoterol in urine. nih.gov Following the addition of a deuterium-labeled internal standard, which helps to correct for variations in sample preparation and instrument response, the sample undergoes derivatization. The analysis by GC-MS with selected ion monitoring provides a detection limit of 5 ng/ml. nih.gov This methodology has been instrumental in studying the metabolism of formoterol, revealing that the drug is conjugated with glucuronic acid in rats, dogs, and humans. nih.gov The literature also mentions the use of GC-MS for the estimation of formoterol fumarate in various contexts. nih.govoup.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced version, tandem mass spectrometry (LC-MS/MS), are highly sensitive and specific methods for the quantification of this compound in biological matrices. nih.govnih.govingentaconnect.com These methods are particularly valuable for detecting the very low concentrations of the drug typically found in plasma and serum after therapeutic administration. nih.gov

A common approach involves high-performance liquid chromatographic separation followed by tandem mass spectrometry. nih.gov The sample preparation can involve liquid-liquid extraction to purify the analyte from the matrix. nih.govingentaconnect.com Detection is often performed using positive ion electrospray ionization (ESI), where the mass spectrometer monitors the transition of precursor ions to specific product ions. For formoterol, a typical transition monitored is from m/z 344.9 to m/z 121.0. nih.govingentaconnect.com

Validated LC-MS/MS methods have achieved impressive limits of quantitation (LOQ). For instance, an LOQ of 0.1 ng/mL in rat plasma has been reported using a 0.1 mL plasma sample. nih.govingentaconnect.com Another ultra-sensitive method for human serum demonstrated an LOQ of 0.40 pg/mL. nih.gov These sensitive methods enable the detailed study of formoterol's pharmacokinetics. nih.govingentaconnect.com Furthermore, a direct LC-ESI-MS/MS procedure has been developed for the quantitative confirmation of formoterol in urine samples, which is crucial for applications such as doping control in sports. nih.govoup.com

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) offers a simple, rapid, and reliable alternative for the quantification of formoterol fumarate. core.ac.uk This technique allows for the simultaneous analysis of multiple samples, making it a cost-effective and efficient method for quality control. core.ac.uk

For the analysis of formoterol fumarate dihydrate (FFD), a stability-indicating HPTLC/densitometry method has been developed. core.ac.uk The separation is typically achieved on aluminum plates precoated with silica gel 60 F254. A mobile phase consisting of a mixture of solvents like ethyl acetate, methanol, and triethylamine (B128534) in a specific ratio (e.g., 3.2:1.5:0.3 v/v) can provide good resolution and a compact spot for FFD. core.ac.uk Densitometric quantification is performed at a specific wavelength, such as 281 nm, where the drug exhibits significant absorbance. core.ac.uk

The method has been validated for the analysis of FFD in bulk drug and pharmaceutical formulations. core.ac.uk It has demonstrated good linearity over a concentration range of 400 - 900 ng/band. core.ac.uk The retention factor (Rf) for FFD in the described system was found to be 0.51 ± 0.3. core.ac.uk HPTLC methods have also been developed for the simultaneous estimation of formoterol fumarate with other drugs, such as fluticasone (B1203827) propionate. derpharmachemica.com The development of these methods can be optimized using an Analytical Quality by Design (AQbD) approach. oup.comnih.gov

Method Validation Parameters

The validation of analytical methods for this compound is performed in accordance with guidelines from the International Council for Harmonisation (ICH) to ensure the reliability and accuracy of the results. core.ac.ukturkjps.orgnih.govrjptonline.org Key validation parameters include:

Linearity: This parameter establishes the relationship between the concentration of the analyte and the analytical signal. For HPTLC methods, linearity for formoterol fumarate dihydrate has been demonstrated in the range of 400-900 ng/band with a high regression coefficient (r² = 0.999). core.ac.uk For HPLC methods, linearity has been shown over ranges such as 0.01-0.20 mg/mL and 1.5-9 µg/ml, also with correlation coefficients of 0.999 or higher. omicsonline.orgijpsr.com

Accuracy: Accuracy is determined by recovery studies, where a known amount of the standard drug is added to a sample and the recovery is measured. For formoterol fumarate, recovery values are typically expected to be within 98-102%. omicsonline.orgwjpsonline.comwaters.com Studies have reported average recoveries of 99.9% and between 98.2-100.4%. omicsonline.org

Precision: Precision reflects the closeness of agreement between a series of measurements. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision and ruggedness). turkjps.orgimpactfactor.org The results are expressed as the percentage relative standard deviation (%RSD), which should generally be less than 2.0%. rjptonline.orgwjpsonline.comwaters.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with acceptable precision and accuracy. rjptonline.org For HPTLC methods, LOD and LOQ for formoterol have been reported as 17.06 ng and 53.35 ng, respectively. core.ac.uk For HPLC methods, LOD and LOQ values as low as 0.08 µg/mL and 0.24 µg/mL, respectively, have been reported. wjpsonline.com LC-MS/MS methods offer significantly lower limits, with an LOQ of 0.1 ng/ml in rat plasma. nih.govingentaconnect.com

Specificity: This ensures that the analytical signal is solely from the analyte of interest and not from any other components in the sample, such as excipients or degradation products. core.ac.ukturkjps.org Specificity is often demonstrated by analyzing the pure drug, the formulation, and any potential interfering substances. core.ac.uk Peak purity analysis can also be performed to confirm the specificity of the method. core.ac.uk

Robustness: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as changes in mobile phase composition, flow rate, or temperature. turkjps.orgnih.govrjptonline.org The %RSD for results obtained under these varied conditions should remain within acceptable limits. derpharmachemica.com

Ruggedness: This is a measure of the reproducibility of the test results under the variation of conditions such as different analysts, instruments, and laboratories. turkjps.orgomicsonline.org It is often assessed as part of intermediate precision. omicsonline.org

Solution Stability: This parameter evaluates the stability of the analyte in the prepared sample solution over a certain period under specific storage conditions. nih.gov

The following table summarizes typical validation parameters for different analytical methods used for this compound analysis.

Validation ParameterHPTLCHPLCLC-MS/MS
Linearity Range 400 - 900 ng/band core.ac.uk0.01 - 0.20 mg/mL omicsonline.org0.2 - 500 ng/mL oup.com
Accuracy (% Recovery) 99.05 - 99.67% derpharmachemica.com98.2 - 100.4% omicsonline.org93.37 - 107.30% nih.gov
Precision (%RSD) < 2% derpharmachemica.com< 2% rjptonline.orgwjpsonline.com1.55 - 9.01% nih.gov
LOD 17.06 ng core.ac.uk0.08 µg/mL wjpsonline.com-
LOQ 53.35 ng core.ac.uk0.24 µg/mL wjpsonline.com0.1 ng/mL nih.govingentaconnect.com

Application of Analytical Quality by Design (QbD) Principles in Method Development

Analytical Quality by Design (AQbD) is a systematic and risk-based approach to analytical method development that begins with predefined objectives and emphasizes understanding the product and process. lcms.cz This approach is increasingly being applied to the development of robust and reliable analytical methods for pharmaceutical products, including those containing this compound. lcms.czlcms.czwaters.comnih.gov

The core of the AQbD approach involves identifying critical method attributes and critical process parameters that can affect the method's performance. oup.comnih.gov Design of Experiments (DoE) is a key tool used in AQbD to systematically study the effects of multiple variables on the analytical method. lcms.cz This allows for the establishment of a Method Operable Design Region (MODR), which is a multidimensional space of experimental conditions within which the method is known to perform as intended. lcms.cz

In the context of LC method development for formoterol, QbD principles have been used to optimize separations. lcms.cznih.gov For example, parameters such as the pH of the mobile phase, column temperature, and gradient time have been identified as critical factors affecting the resolution and peak shape of formoterol. nih.gov Studies have shown that using a high pH mobile phase can significantly improve the peak shape of formoterol. lcms.cz By systematically varying these parameters using a DoE approach, an optimal set of conditions can be identified that ensures a robust and reliable method. nih.gov

The application of AQbD not only leads to a more robust analytical method but also provides a deeper understanding of the method's capabilities and limitations. lcms.cz This knowledge can be invaluable throughout the lifecycle of the analytical method. Software tools are often used to facilitate the DoE and data analysis in an AQbD framework. lcms.czlcms.cznih.gov

Formulation Science and Advanced Drug Delivery Systems Research for Formoterol Hemifumarate

Research into Inhalation Formulations

The delivery of formoterol (B127741) hemifumarate to the respiratory tract is primarily achieved through inhalation, necessitating the development of sophisticated and reliable formulation strategies. Research in this area is focused on optimizing the physical and chemical properties of the drug product to ensure consistent and effective delivery.

Development and Characterization of Dry Powder Inhalers (DPIs)

Dry powder inhalers (DPIs) represent a significant modality for the delivery of formoterol hemifumarate. The development of DPIs involves intricate engineering of both the powder formulation and the inhaler device to ensure optimal aerosolization and lung deposition.

Research has focused on the characterization of various DPI formulations. For instance, a study involving eight registered formoterol-based DPIs on the European and North African markets assessed their aerodynamic performance. uliege.be All products contained 12 µg of formoterol fumarate (B1241708) and utilized an Aerolizer-like device. tandfonline.com The delivered dose (DD) ranged from 8.33 to 9.69 µg. uliege.betandfonline.com This research highlighted that factors such as capsule composition (gelatin vs. hydroxypropylmethylcellulose (B13716658) or HPMC) and primary packaging can significantly influence the fine particle dose (FPD). uliege.betandfonline.com HPMC capsules, with their lower water content, were noted to be particularly suitable for DPIs. tandfonline.com

Further studies have explored the development of novel DPI formulations. One such study focused on a spray-dried formulation of roflumilast (B1684550) and formoterol fumarate. nih.gov This formulation was characterized by its amorphous nature, high glass transition temperatures, and wrinkled particle morphology, all contributing to suitable aerodynamic properties for pulmonary delivery. nih.gov Another investigation aimed to formulate a combination of mometasone (B142194) furoate monohydrate (MFM) and formoterol fumarate dihydrate (FFD) as a DPI. jrespharm.comdergipark.org.tr The use of homogenization and spray drying resulted in uniform particles with desirable flow properties, where FFD coated the surface of MFM. jrespharm.comdergipark.org.tr

The choice of excipients is also a critical aspect of DPI development. In a study comparing different DPIs, the performance of a NEXThaler® containing beclomethasone (B1667900) dipropionate and formoterol fumarate was found to be consistent across various flow rates, unlike some other inhalers. nih.govresearchgate.net

Table 1: Aerodynamic Performance of Various Formoterol Fumarate DPIs

Product/FormulationDelivered Dose (µg)Fine Particle Dose (FPD) (µg)Fine Particle Fraction (FPF) (%)Mass Median Aerodynamic Diameter (MMAD) (µm)Reference
Foradil (Reference) 8.33 - 9.691.86 - 3.35-- uliege.betandfonline.com
Product C -17.4% > Foradil-- uliege.be
Product F -34.5% < Foradil-- uliege.be
Roflumilast:Formoterol DPI -->50% of emitted dose4.22 ± 0.19 nih.gov
MFM+FFD DPI --~69% for FFD- jrespharm.com
NEXThaler® (Formoterol) ~5-~50% of delivered dose (extra-fine)- nih.gov
Oxis Turbohaler® ---3.2 longdom.org

Design and Evaluation of Metered-Dose Inhalers (MDIs)

Metered-dose inhalers (MDIs) are another prevalent system for delivering this compound, often in combination with corticosteroids. The design of MDIs involves the formulation of a stable suspension or solution of the drug in a propellant.

A significant advancement in MDI technology is the development of co-suspension delivery technology. This platform allows for the consistent delivery of very low doses of active ingredients, either individually or in combination. nih.gov Clinical studies have evaluated the efficacy of formoterol fumarate delivered via an MDI using this technology, demonstrating non-inferiority to a DPI formulation (Foradil® Aerolizer®). nih.govresearchgate.net Similarly, the combination of budesonide (B1683875) and formoterol fumarate has been formulated in an MDI using co-suspension technology, with studies confirming its efficacy. ersnet.org

Research has also focused on comparing the performance of MDIs with and without spacer devices, particularly in pediatric populations. One study found that a mometasone furoate/formoterol fumarate MDI was effective in children with persistent asthma both with and without a spacer. nih.gov Furthermore, comparative studies between different MDI formulations have been conducted. For instance, an in-house developed MDI containing formoterol fumarate and budesonide showed a lower mass median aerodynamic diameter and higher fine particle fraction compared to a marketed formulation. nih.gov

The development of analytical methods for the simultaneous estimation of formoterol fumarate and other APIs in MDIs is also a key area of research, ensuring quality control and regulatory compliance. europeanpharmaceuticalreview.com

Table 2: Comparative Data for this compound MDI Formulations

FormulationKey FindingReference
FF MDI (Co-Suspension Technology) Non-inferior bronchodilator response and bioequivalent exposure to Foradil® 12μg DPI. nih.govresearchgate.net nih.govresearchgate.net
BDP/FF/G pMDI vs. DPI The two formulations demonstrated similar changes from baseline in FEV1 AUC0-12h and trough FEV1. dovepress.com dovepress.com
MF/F MDI with/without Spacer Both methods of administration showed significant improvement in FEV1 AUC0-12hr versus placebo in children. nih.gov nih.gov
Developed FF/Budesonide MDI vs. Marketed The developed MDI had a lower MMAD and higher FPF. nih.gov nih.gov

Optimization of Nebulizer Solutions

Nebulizer solutions of this compound are crucial for patients who may have difficulty using handheld inhalers. Research in this area focuses on the physicochemical properties of the solution and its compatibility when mixed with other nebulized medications.

A key consideration is the physicochemical stability of formoterol fumarate when admixed with other drugs. One study evaluated the compatibility of formoterol fumarate solution with budesonide inhalation suspension, ipratropium (B1672105) bromide, cromolyn (B99618) sodium, and acetylcysteine. nih.gov The results indicated that the admixtures were physically and chemically compatible, remaining clear and colorless with no significant changes in pH, osmolality, or drug potency over a one-hour period. nih.gov However, a notable exception was the formoterol/budesonide combination, which appeared cloudy due to the budesonide suspension. nih.govdroracle.ai

Interestingly, the same study found that admixing or sequential nebulization significantly increased the amount of drug delivered compared to single-drug nebulization. nih.govpharmacyjoe.com This was attributed to an increased drug volume or reconcentration in the nebulizer cup. nih.gov For example, when formoterol was mixed with budesonide, the delivered fraction of formoterol increased by 55%. pharmacyjoe.com While this highlights a potential for altered dosage, the clinical implications of these in vitro findings have not been fully determined. nih.govpharmacyjoe.com

Other research has explored the use of formoterol dry powder reconstituted in saline for nebulization in acute asthma, suggesting it as a potentially stable and effective option. scielo.org The development of formoterol fumarate inhalation solutions also involves careful control of formulation parameters such as pH, which is typically buffered to around 5.0. drugs.comfda.gov

Table 3: Physicochemical and Delivery Characteristics of Nebulized Formoterol Admixtures

Admixture with Formoterol FumaratePhysical CompatibilityChemical Stability (1 hour)Change in Delivered DoseReference
Budesonide Cloudy (due to budesonide suspension)StableSignificant Increase nih.govdroracle.aipharmacyjoe.com
Ipratropium Bromide Clear, colorlessStableSignificant Increase nih.govpharmacyjoe.com
Cromolyn Sodium Clear, colorlessStableSignificant Increase nih.gov
Acetylcysteine Clear, colorlessStableSignificant Increase nih.govpharmacyjoe.com

Physicochemical Compatibility Studies with Co-Formulated Active Pharmaceutical Ingredients (APIs)

The co-formulation of this compound with other APIs, most commonly inhaled corticosteroids (ICS) like budesonide and mometasone furoate, is a standard therapeutic strategy. Ensuring the physicochemical compatibility of these agents within a single inhaler is paramount for product stability and efficacy.

Studies have extensively investigated the compatibility of formoterol fumarate with budesonide. Research has shown that admixtures of formoterol and budesonide for nebulization are physically and chemically compatible, although the budesonide suspension can cause cloudiness. nih.govdroracle.ai For DPIs and MDIs, the combination has been successfully formulated, with clinical trials demonstrating the efficacy of fixed-dose combinations. fda.gov.ph The aerodynamic properties of combination DPIs containing budesonide and formoterol have been characterized, confirming appropriate particle size distribution for lung deposition. ersnet.org

Similarly, the combination of formoterol fumarate with mometasone furoate has been the subject of significant research. Development of a DPI containing both drugs involved homogenization and spray-drying techniques to create uniform particles where formoterol coated the mometasone particles. jrespharm.comdergipark.org.tr Physicochemical characterization using methods like DSC and XRD confirmed that the crystal structure of mometasone furoate remained unchanged during the formulation process. jrespharm.comdergipark.org.tr Clinical trials with MDIs containing this combination have also been conducted, establishing their efficacy and safety profile. dovepress.com

Aerodynamic Performance Characterization of Inhaler Systems

The therapeutic effectiveness of an inhaled drug is critically dependent on its aerodynamic performance, which dictates the amount of drug that reaches the deep lung. Key parameters used to characterize this performance include the fine particle fraction (FPF).

Fine Particle Fraction (FPF) Analysis

The Fine Particle Fraction (FPF) represents the percentage of the emitted dose that consists of particles with an aerodynamic diameter small enough to penetrate the lower airways, typically less than 5 µm.

Numerous studies have analyzed the FPF of this compound from various inhaler systems. In a study of eight different capsule-based DPIs, the FPD (a measure related to FPF) was found to vary between 1.86 and 3.35 µg from a 12 µg nominal dose. uliege.betandfonline.com This study underscored that capsule type and packaging can impact the FPF. uliege.betandfonline.com Another investigation on a novel spray-dried DPI of roflumilast and formoterol reported an FPF of over 50% of the emitted dose. nih.gov

For combination products, the FPF of both components is crucial. In a study of a mometasone furoate and formoterol fumarate DPI, the FPF for formoterol was approximately 69%. jrespharm.com The aerodynamic performance is also influenced by the inhaler device and the patient's inspiratory flow rate. Research on the NEXThaler® DPI, containing beclomethasone and formoterol, showed that its aerosolizing performance, and thus FPF, was largely unaffected by changes in flow rate, which is a desirable characteristic. nih.govresearchgate.net In contrast, the performance of the Turbohaler® was found to be more dependent on the flow rate. nih.govnih.gov

Studies comparing different formulations have also highlighted variations in FPF. A developed MDI formulation of formoterol and budesonide demonstrated a higher FPF compared to a marketed product. nih.gov The coating of collection plates in cascade impactors, used for in-vitro FPF measurement, has also been shown to influence the results, with propylene (B89431) glycol increasing the measured FPD and FPF of formoterol from an Oxis Turbohaler®. longdom.org

Table 4: Summary of Fine Particle Fraction (FPF) Data from Various Studies

Inhaler System/FormulationFPF (%)Key Influencing FactorReference
Capsule-based DPIs Variable (FPD 1.86-3.35 µg)Capsule composition, packaging uliege.betandfonline.com
Roflumilast:Formoterol DPI >50% of emitted doseSpray-dried particle engineering nih.gov
MFM+FFD DPI ~69% (for FFD)Homogenization and spray-drying jrespharm.com
NEXThaler® (Formoterol) Consistent across flow ratesDevice design and formulation nih.govresearchgate.net
Turbohaler® (Formoterol) Dependent on flow rateDevice resistance nih.govnih.gov
Developed FF/Budesonide MDI Higher than marketed MDIFormulation excipients nih.gov

Mass Median Aerodynamic Diameter (MMAD) Determination

The Mass Median Aerodynamic Diameter (MMAD) is a critical parameter in the development of inhaled therapies, as it describes the aerodynamic size of the aerosol particles. For effective delivery to the lungs, an optimal particle size is required. The determination of MMAD for this compound formulations is typically conducted using cascade impactors, such as the Andersen Cascade Impactor (ACI). nih.govresearchgate.net This instrument separates particles based on their inertia, allowing for the calculation of the MMAD, which is the diameter at which 50% of the particle mass is contained in larger particles and 50% in smaller particles. nih.gov

Research has shown that various factors can influence the MMAD of this compound formulations. For instance, a study comparing two metered-dose inhaler (MDI) formulations of formoterol fumarate and budesonide found that the MMAD for formoterol fumarate was 3.03 ± 0.058 µm for one formulation and 3.86 ± 0.058 µm for the other. nih.gov Another study investigating the effect of coating materials on the collection plates of a cascade impactor reported varying MMAD values for formoterol fumarate from a Turbohaler. The mean MMAD was 2.17 µm with no coating, while coating with 100% propylene glycol resulted in an MMAD of 3.20 µm. longdom.org

The flow rate used during testing also significantly impacts the measured MMAD. Regulatory guidelines often require testing at multiple flow rates, such as 28.3, 60, and 90 L/min, to simulate different patient inhalation profiles. fda.gov The use of realistic mouth-throat models in conjunction with cascade impactors can provide more clinically relevant MMAD data by accounting for particle deposition in the upper airways. fda.govcopleyscientific.com

Interactive Table: MMAD of this compound in Different Formulations

Formulation/Device MMAD (µm) Geometric Standard Deviation (GSD) Notes
MDI Formulation I (Formoterol Fumarate/Budesonide) 3.03 ± 0.058 - nih.gov
MDI Formulation II (Formoterol Fumarate/Budesonide) 3.86 ± 0.058 - nih.gov
Oxis Turbohaler (No Coating) 2.17 ± 0.06 1.70 longdom.org
Oxis Turbohaler (100% Propylene Glycol Coating) 3.20 ± 0.00 1.80 longdom.org
Sustained Release Microspheres 3.93 ± 0.12 - Carrier-free dry powder for inhalation. researchgate.net

Delivered Dose Uniformity (DDU) and Blend Uniformity (BU) Assessments

Delivered Dose Uniformity (DDU) is a critical quality attribute for all orally inhaled and nasal drug products, ensuring that the patient receives a consistent amount of the active pharmaceutical ingredient with each actuation. copleyscientific.comtsi.com DDU testing involves collecting the emitted dose from the inhaler and analyzing its drug content, typically using High-Performance Liquid Chromatography (HPLC). copleyscientific.com This testing is performed throughout the lifecycle of the inhaler to ensure consistency from the first to the last dose. tsi.com

For dry powder inhalers (DPIs), DDU is influenced by the uniformity of the powder blend (Blend Uniformity or BU). Ensuring a homogenous mixture of the active ingredient and any carrier excipients is crucial for consistent dosing.

Studies on combination products, such as those containing formoterol fumarate and budesonide, have demonstrated consistent delivered doses. One study on a pressurized metered-dose inhaler (pMDI) showed that the mean delivered dose for both active ingredients was within ±15% of the label claim, with all individual results falling within ±20%. researchgate.net Another study on a novel pMDI formulation of beclomethasone dipropionate and formoterol fumarate also reported consistent emitted doses. impactfactor.org

Regulatory bodies like the U.S. Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) have specific guidelines for DDU testing. inpharmatec.com For example, the USP may require sampling from multiple inhalers, while the Ph. Eur. focuses on testing doses at the beginning, middle, and end of the inhaler's life. inpharmatec.com

Interactive Table: Delivered Dose Uniformity Data for Formoterol-Containing Inhalers

Product Active Ingredients Mean Delivered Dose (% of Label Claim) Key Findings
Budesonide/Formoterol pMDI Budesonide, Formoterol Fumarate Within ±15% All individual results within ±20% of label claim. researchgate.net
Beclomethasone/Formoterol pMDI Beclomethasone Dipropionate, Formoterol Fumarate FF: 99.3 ± 1.71% per canister Emitted dose was 43.7% and 44.2% for pMDI, and 42.9% and 49.8% for BAI for formoterol. impactfactor.orgresearchgate.net

Strategies for Sustained Release and Prolonged Action Delivery Systems

Developing sustained-release formulations of this compound is a key area of research aimed at improving patient compliance and therapeutic outcomes by reducing dosing frequency. ijpsjournal.com Various strategies are being explored to achieve prolonged drug action in the lungs and for systemic delivery.

One approach involves the encapsulation of formoterol into polymeric nanoparticles. nih.govnih.gov For instance, nanoparticles made from poly(lactic-co-glycolic acid) (PLGA) conjugated with polyethylene (B3416737) glycol (PEG) have been developed for intravenous delivery, targeting the kidneys. nih.govnih.gov These biodegradable and biocompatible nanoparticles can provide controlled drug release over an extended period. nih.govnih.gov A comprehensive study on formoterol-loaded PEGylated PLGA nanoparticles investigated various synthesis parameters to optimize drug loading and tune particle size for targeted delivery. mdpi.com The in vitro release of formoterol from these nanoparticles was shown to be significantly influenced by the synthesis method, with single emulsion techniques leading to a more rapid burst release compared to other methods. mdpi.com

Another strategy focuses on creating sustained-release particles for pulmonary delivery. One novel process involves entrapping nanoparticles of a hydrophilic drug within hydrophobic microspheres using a spray-drying technique. researchgate.net While this was demonstrated with terbutaline (B1683087) sulfate (B86663), the principle can be applied to other hydrophilic drugs like formoterol. Microspheres with a 33% drug loading showed a sustained release of 32.7% over 180 minutes. researchgate.net

For oral delivery, sustained-release matrix tablets have been formulated using various polymers like Xanthan gum, Karaya gum, and HPMC K100M. ijpsjournal.com In one study, a formulation (F4) demonstrated a release of 98.45% of formoterol over 12 hours, following first-order release kinetics. ijpsjournal.com

Exploration of Novel Excipients and Advanced Materials for Drug Delivery Applications

The development of advanced drug delivery systems for this compound often relies on the use of novel excipients and materials to enhance performance and stability. drug-dev.com

In the realm of inhaled therapies, engineered porous phospholipid particles have been used in co-suspension formulations with formoterol fumarate, glycopyrrolate, and mometasone furoate in hydrofluoroalkane (HFA) propellants. nih.gov These porous particles help to ensure that the aerosol performance of individual components is not significantly different across single, double, or triple combination therapies. nih.gov

For MDI formulations, research has explored the replacement of ethanol (B145695) as a co-solvent. researchgate.net One study successfully developed a non-alcoholic MDI formulation of beclomethasone and formoterol using PEG 1000 as a co-solvent and dispersing agent. researchgate.net This substitution can be beneficial for patients who wish to avoid alcohol-containing inhalers. researchgate.net

In the development of nanoparticle-based delivery systems, biocompatible and biodegradable polymers are crucial. Poly(lactic-co-glycolic) acid (PLGA) and polyethylene glycol (PEG) are FDA-approved polymers widely used for creating nanoparticles that can encapsulate formoterol. nih.govmdpi.com Modifications to these polymers, such as amine modification of the PEG component, have been shown to increase drug loading capacity. mdpi.com Cryoprotectants like sucrose (B13894) and trehalose (B1683222) are also essential excipients for the successful lyophilization of these nanoparticle formulations without compromising their size distribution. mdpi.com

The use of functional lipids as excipients is another area of exploration. drug-dev.com While not specifically detailed for formoterol in the provided context, self-emulsifying drug delivery systems (SEDDS) based on lipids can improve the bioavailability of various active pharmaceutical ingredients. drug-dev.com

Pre Clinical Metabolism and Pharmacokinetics of Formoterol Hemifumarate

Identification of Major Metabolic Pathways and Enzyme Involvement

Pre-clinical research indicates that formoterol (B127741) undergoes metabolism through two primary pathways. The most significant pathway is the direct glucuronidation of formoterol at its phenolic hydroxyl group. drugbank.com The second major metabolic route involves O-demethylation, which is then followed by glucuronidation at the same phenolic hydroxyl group. drugbank.com The liver is identified as the primary site for the metabolism of formoterol. medic.co.ilwindows.net Minor metabolic pathways, such as sulfate (B86663) conjugation of the parent drug and deformylation followed by sulfate conjugation, have also been noted but have not been fully characterized. drugbank.com

O-demethylation is the other principal metabolic pathway for formoterol, occurring prior to subsequent glucuronidation. drugbank.com This process is mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govmdpi.com In vitro investigations have pinpointed several CYP isoenzymes responsible for the O-demethylation of formoterol. drugbank.com The specific isoenzymes involved are CYP2D6, CYP2C19, CYP2C9, and CYP2A6. drugbank.commedic.co.il

Table 1: Key Enzymes Involved in Formoterol Metabolism

Metabolic PathwayEnzyme FamilyIdentified Isoenzymes
GlucuronidationUDP-Glucuronosyltransferase (UGT)UGT1A1, UGT1A8, UGT1A9, UGT2B7, UGT2B15 drugbank.com
O-DemethylationCytochrome P450 (CYP)CYP2D6, CYP2C19, CYP2C9, CYP2A6 drugbank.commedic.co.il

Glucuronidation Pathways and UDP-Glucuronosyltransferase (UGT) Isoenzymes (e.g., UGT1A1, UGT1A8, UGT1A9, UGT2B7, UGT2B15)

Disposition and Excretion Profiles in Pre-clinical Models

The disposition and excretion of formoterol have been studied in pre-clinical models, primarily in rats and dogs. Following administration, the drug and its metabolites are eliminated from the body, with excretion occurring through both urine and feces. nih.gov In both rats and dogs, total excretion over 72 hours is comprehensive, with 36-45% of the administered dose found in the urine and 50-56% in the feces, regardless of the route of administration (oral or intravenous). nih.gov

Biliary excretion is a significant route of elimination. After oral administration, biliary excretion accounted for approximately 65% of the dose in rats and 31% in dogs. nih.gov In rats, glucuronide metabolites are excreted in the bile, and formoterol is subsequently reabsorbed in the small intestine, indicating enterohepatic circulation. fda.govfda.gov The elimination of formoterol appears to be rapid and complete within 4 to 5 days of dosing. fda.govfda.gov

Table 2: Excretion of Formoterol in Pre-clinical Models (72h post-administration)

SpeciesRoute of Administration% Excreted in Urine% Excreted in FecesReference
RatOral / IV36-45%50-56% nih.gov
DogOral / IV36-45%50-56% nih.gov

Comparative Metabolic Profiles Across Different Animal Species in Pre-clinical Research

The metabolic profile of formoterol shows notable differences across various animal species used in pre-clinical research, such as mice, rats, and dogs. A primary biotransformation product in all these species is the direct phenolic O-glucuronide. fda.gov

However, the extent of first-pass metabolism and resulting oral bioavailability vary significantly. fda.govfda.gov In rats, oral bioavailability is low (estimated at 2.3% to 5.5%), which is attributed to extensive first-pass metabolism and enterohepatic circulation. nih.govfda.gov In contrast, dogs exhibit much higher oral bioavailability, ranging from 40% to 62%. fda.gov The plasma concentration of unchanged formoterol after oral administration is substantially different between these species; in dogs, unchanged formoterol constituted over 60% of plasma radioactivity shortly after dosing, while in rats, it was only 1-3%. nih.gov

The elimination half-life also differs, with a reported value of 1.7 hours in rats and a longer half-life of 4-6 hours in dogs. nih.gov In terms of excretion pathways, most of the radio-labeled compound is recovered in the bile and feces in rats. fda.govfda.gov Conversely, in mice, renal excretion is more prominent, with a relatively high percentage of the dose recovered in the urine. fda.govfda.gov

Table 3: Comparative Pharmacokinetic and Metabolic Parameters of Formoterol

ParameterRatDogMouseReference
Primary Metabolite 2-O-glucuronideO-glucuronideO-glucuronide nih.govfda.gov
Oral Bioavailability 2.3 - 5.5%40 - 62%10 - 15% fda.gov
Elimination Half-life 1.7 h4 - 6 h0.7 h nih.govfda.gov
Primary Excretion Route Feces (via bile)Feces/UrineUrine fda.govfda.gov

Investigative Studies on Potential Pre-clinical Metabolic Interactions

Investigative in vitro studies have been conducted to assess the potential for formoterol to cause metabolic drug-drug interactions. These studies have shown that formoterol does not inhibit cytochrome P450 enzymes at therapeutically relevant concentrations. sandoz.comeuropa.eueuropa.eu Based on these in vitro findings, the potential for formoterol to engage in metabolic interactions is considered to be low. europa.eu While formal in vivo drug interaction studies were not a focus of the provided pre-clinical data, the in vitro results suggest a low likelihood of formoterol altering the metabolism of co-administered drugs that are substrates for CYP450 enzymes. europa.eueuropa.eu

Impurity Profiling and Degradation Product Analysis of Formoterol Hemifumarate

Identification and Characterization of Synthesis-Related Impurities

The manufacturing process of formoterol (B127741) is complex and can introduce various synthesis-related impurities. These impurities can originate from starting materials, byproducts of side reactions, or intermediates. Key impurities that have been identified include those listed by various pharmacopoeias and suppliers of reference standards. venkatasailifesciences.comsynzeal.comclearsynth.compharmaffiliates.com

The European Pharmacopoeia (EP) lists several impurities, such as Impurity A, B, C, D, E, F, G, and H. venkatasailifesciences.com For instance, Formoterol EP Impurity A is identified as 1-(3-Amino-4-hydroxyphenyl)-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethanol. synzeal.com Impurity E arises from the incomplete formylation of a synthesis intermediate. Impurity G is a significant process-related impurity, also known as desformyl formoterol, which lacks the formyl group. lgcstandards.com

The active form of formoterol is the (R,R)-enantiomer, but its synthesis can result in other diastereomers, such as the (S,S), (R,S), and (S,R) isomers, which are considered impurities. venkatasailifesciences.comdaicelpharmastandards.comnih.gov

A comprehensive list of common synthesis-related impurities is provided in the table below. The characterization and identification of these compounds are typically performed using advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to elucidate their exact structures. daicelpharmastandards.com

Table 1: Synthesis-Related Impurities of Formoterol Hemifumarate This table is interactive. Click on the headers to sort.

Impurity Name/Designation Common Name/Synonym Origin/Type
Formoterol EP Impurity A 1-(3-Amino-4-hydroxyphenyl)-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethanol Process-related impurity venkatasailifesciences.comsynzeal.com
Formoterol EP Impurity B N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)ethyl]amino]ethyl]phenyl]formamide Process-related impurity venkatasailifesciences.comlgcstandards.com
Formoterol EP Impurity C - Process-related impurity venkatasailifesciences.com
Formoterol EP Impurity D - Process-related impurity venkatasailifesciences.com
Formoterol EP Impurity E N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxy-3-methylphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide Incomplete formylation intermediate
Formoterol EP Impurity F - Process-related impurity venkatasailifesciences.com
Formoterol EP Impurity G Desformyl Formoterol / (2RS)-1-(4-Methoxyphenyl)propan-2-amine Lacks formyl group venkatasailifesciences.comlgcstandards.com
(S,S)-Formoterol (S,S)-enantiomer Diastereomeric impurity venkatasailifesciences.comclearsynth.com

Elucidation of Degradation Pathways and Kinetics under Stress Conditions (Forced Degradation Studies)

Forced degradation, or stress testing, is crucial for identifying the likely degradation products of this compound, which helps in understanding its intrinsic stability and establishing degradation pathways. nih.govresearchgate.net These studies involve exposing the drug substance to conditions more severe than typical accelerated stability testing, including acid and base hydrolysis, oxidation, heat, and light. nih.govcore.ac.ukcosmosscholars.com

Research indicates that formoterol fumarate (B1241708) is susceptible to degradation under acidic, basic, oxidative, and thermal conditions. core.ac.ukajpaonline.com A study subjecting a formoterol fumarate inhalation solution to various stress conditions found that the major impurity, FMTR-RS-1, was identified in all degradation studies except for oxidation. akjournals.comresearchgate.net The drug demonstrates significant degradation under alkaline and acidic photolytic conditions as well as oxidative stress. nih.gov

The primary degradation pathways include:

Hydrolysis: Under acidic and basic conditions, the formyl group can be hydrolyzed, leading to the formation of desformyl formoterol (Impurity G).

Oxidation: The molecule is susceptible to oxidative degradation. cosmosscholars.comajpaonline.com

Thermal Degradation: Exposure to high temperatures can also cause the drug to break down. core.ac.ukcosmosscholars.com

Photodegradation: Exposure to UV light can lead to the formation of degradation products. ajpaonline.com

The kinetics of these degradation processes are studied to predict the shelf-life of the product and to develop stability-indicating analytical methods. researchgate.netcore.ac.uk

Table 2: Summary of Forced Degradation Studies on this compound This table is interactive. Click on the headers to sort.

Stress Condition Description of Conditions Observed Degradation
Acid Hydrolysis Sample treated with 0.1 N to 1 N HCl. core.ac.ukcosmosscholars.comajpaonline.com Significant degradation observed. core.ac.ukajpaonline.comakjournals.comresearchgate.net
Base Hydrolysis Sample treated with 0.1 N to 1 N NaOH. core.ac.ukcosmosscholars.comajpaonline.com Significant degradation observed. core.ac.ukajpaonline.comakjournals.comresearchgate.net
Oxidation Sample treated with hydrogen peroxide (e.g., 10% H2O2). cosmosscholars.comajpaonline.com Significant degradation observed. core.ac.ukajpaonline.comakjournals.comresearchgate.net
Thermal Degradation Sample exposed to dry heat (e.g., 70°C to 105°C). core.ac.ukcosmosscholars.comajpaonline.com Degradation observed under thermal stress. core.ac.ukajpaonline.com

Development of Robust Analytical Strategies for Impurity Quantification and Control

To ensure the quality of this compound, robust analytical methods are essential for quantifying and controlling impurities. daicelpharmastandards.com The development and validation of these methods are performed according to guidelines from the International Council for Harmonisation (ICH). turkjps.orgnih.gov High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques used. akjournals.comresearchgate.netresearchgate.net

A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from all process-related impurities and degradation products. ajpaonline.com Various HPLC and UPLC methods have been developed for this purpose, often using a C18 column and a mobile phase consisting of a buffer (like phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724). ajpaonline.comakjournals.comresearchgate.netshodex.com Detection is typically carried out using a UV or photodiode array (PDA) detector. akjournals.comresearchgate.net

For example, one UPLC-PDA method successfully quantified six formoterol-related substances using a gradient program with a phosphate buffer (pH 2.8) and acetonitrile, with detection at 214 nm. akjournals.comresearchgate.net Another approach used an isocratic HPLC method with a mobile phase of ammonium acetate (B1210297) buffer and acetonitrile (30:70 v/v) and UV detection at 218 nm. ajpaonline.com The use of mass spectrometry (UPLC-MS) is also beneficial for the identification of unknown impurities and for gaining a better understanding of the analytes. waters.comlcms.cz

Table 3: Examples of Analytical Methods for Formoterol Impurity Analysis This table is interactive. Click on the headers to sort.

Technique Column Mobile Phase Detection Application
RP-HPLC ODS Hypersil C18 (250mm x 4.6mm, 5µm) Ammonium acetate buffer : Acetonitrile (30:70 v/v) UV at 218 nm Simultaneous estimation of Beclomethasone (B1667900) dipropionate and Formoterol fumarate and their degradation products. ajpaonline.com
RP-HPLC Shodex Asahipak ODP-50 4D Tribasic potassium phosphate aq. (pH 12.0) / CH3CN (88/12) UV at 225 nm Analysis of Impurity I according to USP and EP. shodex.com
UPLC-PDA Acquity BEH C18 Gradient with phosphate buffer (pH 2.8) and acetonitrile PDA at 214 nm Quantification of six formoterol-related substances in an inhalation solution. akjournals.comresearchgate.net
RP-HPLC Inertsil C18 (150 x 4.6 mm) Sodium phosphate buffer (0.01M; pH 3.0) : acetonitrile (70:30 v/v) UV at 214 nm Estimation of Formoterol Fumarate Dihydrate in bulk and dosage form. researchgate.net

Establishment of Reference Standards and Certified Reference Materials for Impurity Assessment

The accurate assessment and quantification of impurities in this compound depend heavily on the availability of high-quality reference standards. venkatasailifesciences.comsynzeal.com These standards are highly purified compounds that are used to confirm the identity and concentration of impurities during routine analysis. daicelpharmastandards.com

Pharmacopoeias like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) provide official reference standards for formoterol and its specified impurities. sigmaaldrich.comedqm.eu For example, the EP offers reference standards for "Formoterol for impurity I identification" and "Formoterol fumarate for system suitability". sigmaaldrich.com Similarly, the USP provides reference standards for Formoterol Fumarate and related compounds such as Formoterol Related Compound A and C. sigmaaldrich.com

These reference standards are rigorously characterized to ensure their identity and purity, and they are supplied with a Certificate of Analysis (CoA) that provides comprehensive analytical data. venkatasailifesciences.comsynzeal.com Many specialized chemical suppliers also synthesize and provide a wide range of pharmacopeial and non-pharmacopeial formoterol impurities to support pharmaceutical research and quality control. venkatasailifesciences.comsynzeal.comclearsynth.compharmaffiliates.com The use of Certified Reference Materials (CRMs), often produced under ISO 17025 accreditation, ensures the highest level of accuracy and traceability for impurity assessment. lgcstandards.com

Emerging Research Directions and Interdisciplinary Studies Involving Formoterol Hemifumarate

Systems Pharmacology Approaches to Beta-Adrenoceptor Signaling Networks

Systems pharmacology is providing a deeper understanding of the complex signaling networks associated with formoterol (B127741) hemifumarate's action on beta-adrenoceptors. This approach moves beyond the traditional view of a linear drug-receptor interaction to a more holistic perspective that considers the entire cellular system. By integrating experimental data with computational modeling, researchers are mapping the intricate web of downstream signaling pathways, feedback loops, and cross-talk with other cellular systems that are modulated by formoterol.

Activation of the β2-adrenergic receptor by formoterol stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). drugbank.com This, in turn, activates protein kinase A (PKA), which phosphorylates various target proteins, resulting in smooth muscle relaxation. ersnet.org However, systems pharmacology models are revealing that the consequences of this primary signal are far more widespread. These models account for the dynamic nature of receptor desensitization, internalization, and the influence of genetic polymorphisms in the β2-adrenoceptor and associated signaling proteins, which can significantly alter patient responses. mdpi.com

Furthermore, these approaches are elucidating the interactions between β2-agonist signaling and other pathways, such as those initiated by corticosteroids. For example, β2-agonists can enhance the anti-inflammatory effects of corticosteroids by promoting the nuclear localization of glucocorticoid receptors. ersnet.org Conversely, corticosteroids can increase the expression of β2-receptors, potentially preventing tolerance to long-term β2-agonist therapy. ersnet.org By modeling these complex interactions, systems pharmacology can help predict the synergistic effects of combination therapies and identify potential biomarkers for treatment response.

Application in Non-Respiratory Pharmacological Research Beyond Airway Diseases (e.g., Neuroscience, Cachexia)

The therapeutic potential of formoterol hemifumarate is being explored in several non-respiratory conditions, primarily due to its selective β2-adrenoceptor agonist activity in various tissues.

Neuroscience: Emerging research suggests a role for formoterol in neurological and cognitive applications. Studies have shown that formoterol can cross the blood-brain barrier. nih.gov In a mouse model of Down syndrome, formoterol treatment was associated with significant improvements in cognitive function, synaptic density, and the complexity of newly formed neurons in the hippocampus. researchgate.net Another area of investigation is traumatic brain injury (TBI). Research indicates that formoterol can induce mitochondrial biogenesis, which is crucial for neuronal recovery. nih.gov In a TBI model, formoterol treatment helped restore mitochondrial function and promoted cognitive recovery. nih.gov There is also growing interest in repurposing formoterol for conditions like Alzheimer's disease and neuropathic pain. nih.gov However, some research also indicates that chronic administration of formoterol can induce headache-like symptoms in mice by altering the endocannabinoid system in the brain. nih.gov

Cachexia: Cachexia, or severe muscle wasting, is a debilitating condition associated with chronic diseases like cancer. Formoterol has shown significant promise in preclinical models as an anti-cachectic agent. aacrjournals.orgaacrjournals.org In animal models of cancer cachexia, formoterol administration reversed muscle wasting by both increasing protein synthesis and inhibiting muscle protein degradation. aacrjournals.orgaacrjournals.org The drug was also found to reduce muscle apoptosis. aacrjournals.org The primary mechanism appears to be the inhibition of the ATP-ubiquitin-dependent proteolytic system, a key pathway in muscle breakdown. aacrjournals.org Studies have also shown that formoterol can mitigate muscle wasting induced by chemotherapy agents like doxorubicin, without negatively impacting cardiac function. frontiersin.orgkarger.com The combination of formoterol with other agents, such as megestrol (B1676162) acetate (B1210297) or the antibiotic roxithromycin, has been shown to further enhance the protection against muscle loss in animal models. frontiersin.orgspandidos-publications.com

Table 1: Preclinical Research on Formoterol in Non-Respiratory Applications

Research AreaModelKey FindingsReference
Neuroscience (Traumatic Brain Injury)Mouse model of TBIInduces mitochondrial biogenesis, restores mitochondrial function, and promotes cognitive recovery. nih.gov
Neuroscience (Down Syndrome)Mouse model (Ts65Dn)Improved cognitive function, synaptic density, and dendritic complexity. researchgate.net
Neuroscience (Neuropathic Pain)Mouse model (sciatic nerve cuff)Chronic administration alleviates mechanical allodynia. researchgate.net
Cachexia (Cancer)Rat and mouse models with cachectic tumorsReversed muscle wasting by increasing protein synthesis and inhibiting proteolysis. Reduced muscle apoptosis. aacrjournals.orgaacrjournals.org
Cachexia (Chemotherapy-induced)Mouse model with doxorubicinProtected against loss of body weight, muscle mass, and grip force. frontiersin.org

Advanced Mechanistic Insights into Long-Acting Beta-Agonist Retention and Pharmacological Effects

The prolonged duration of action of formoterol, a key therapeutic advantage, has been a subject of extensive research. Advanced mechanistic studies have moved beyond simple receptor binding to explore the physicochemical properties of the molecule and its interaction with the cell membrane.

A leading hypothesis is the "plasmalemma diffusion microkinetic model" or "membrane-depot" theory. ersnet.org This model posits that the lipophilicity of formoterol allows it to be retained within the lipid bilayer of the cell membrane. ersnet.orgresearchgate.net This membrane depot then acts as a reservoir, from which formoterol molecules can be gradually released to continuously activate the β2-adrenoceptors. ersnet.org This explains the sustained bronchodilator effect observed clinically, which can last for up to 12 hours. nih.govnih.gov

This mechanism is supported by in vitro experiments showing that the relaxant effect of formoterol on airway smooth muscle is resistant to repeated washing. selleckchem.com After being washed out, the drug can "reassert" its relaxing effect, presumably by diffusing out of the membrane depot back to the receptor. ersnet.orgselleckchem.com The relatively favorable thermodynamics of formoterol's association with both the receptor and the lipid membrane is thought to contribute to its rapid onset of action, in contrast to other long-acting beta-agonists like salmeterol (B1361061). ersnet.org

Further research has also elucidated that formoterol's interaction with the β2-adrenoceptor can lead to receptor internalization, a process where the receptor is drawn into the cell. nih.gov Interestingly, co-administration with corticosteroids like budesonide (B1683875) can prevent this desensitization, potentially by retaining the receptor on the plasma membrane. nih.gov

Integration of Computational Chemistry and Molecular Modeling in Formoterol Research and Drug Design

Computational chemistry and molecular modeling have become indispensable tools in understanding the structure-activity relationships of formoterol and in the design of new, related compounds. These methods allow for detailed investigation of the molecule's interaction with the β2-adrenoceptor at an atomic level.

Molecular docking studies, for instance, simulate the binding of formoterol to the active site of the β2-adrenoceptor. These simulations help to identify the key amino acid residues involved in the binding and the specific chemical features of formoterol that are crucial for its high affinity and selectivity. aucegypt.edu For example, the size of the substituent on the nitrogen atom of the ethanolamine (B43304) backbone is a key determinant of β-receptor selectivity. wikipedia.org

Quantum chemical calculations, such as those using density functional theory (DFT), have been employed to optimize the structure of formoterol and to understand its vibrational spectra (IR and Raman). researchgate.net This level of analysis provides insights into the molecule's conformational flexibility and intramolecular interactions, which can influence its binding properties. researchgate.net

These computational approaches are not limited to studying the primary target. They have also been used to explore potential off-target interactions. For example, molecular docking has been used to investigate the binding of formoterol to other proteins, such as the uncoupling protein 1 (UCP1), suggesting potential applications in other therapeutic areas like obesity. vetmeduni.ac.at Furthermore, pharmacophore modeling, which identifies the essential steric and electronic features for biological activity, has been used with formoterol as a template to search for novel compounds with similar properties, such as inducing mitochondrial biogenesis. nih.gov

Table 2: Examples of Computational Methods in Formoterol Research

Computational MethodApplication in Formoterol ResearchKey InsightsReference
Molecular DockingSimulating the binding of formoterol to the β2-adrenoceptor and other proteins (e.g., UCP1).Identifies key binding interactions and residues; predicts binding affinity. aucegypt.eduvetmeduni.ac.at
Density Functional Theory (DFT)Optimizing the molecular structure and calculating vibrational spectra.Provides information on molecular geometry, conformational stability, and intramolecular forces. researchgate.net
Pharmacophore ModelingIdentifying novel compounds with chemical similarity to formoterol.Facilitates the discovery of new molecules with similar biological activities (e.g., mitochondrial biogenesis). nih.gov
PK/PD Mathematical ModelingSimulating the airflow response to inhaled formoterol in asthmatic patients.Provides a quantitative description of drug action and helps optimize therapy regimens. frontiersin.orgnih.gov

Biomarker Discovery and Translational Research in Pre-clinical Settings for this compound

Translational research for this compound focuses on bridging the gap between preclinical findings and clinical applications, with a significant emphasis on biomarker discovery. Identifying reliable biomarkers is crucial for predicting therapeutic response, monitoring efficacy, and understanding the underlying mechanisms of action in different disease contexts.

In the context of its primary use in respiratory diseases, preclinical studies investigate biomarkers of inflammation and airway remodeling. While formoterol is a potent bronchodilator, its anti-inflammatory effects are less clear. acs.org Preclinical models, such as those of severe asthma induced by Aspergillus fumigatus, are used to assess formoterol's impact on inflammatory cell counts (e.g., eosinophils, lymphocytes) in bronchoalveolar lavage fluid and on inflammation scores in lung tissue. acs.org However, studies in this area have shown that formoterol may not have significant anti-inflammatory or metabolic modulatory actions in severe asthma models. acs.org

For its emerging applications, the search for biomarkers is equally important. In the field of cachexia, preclinical research tracks changes in muscle mass, protein synthesis rates, and the expression of genes involved in muscle degradation, such as ubiquitin and proteasome subunits, as key biomarkers of formoterol's efficacy. aacrjournals.org Similarly, in neuroscience research, potential biomarkers include levels of mitochondrial biogenesis markers (e.g., PGC-1α), neuronal counts in specific brain regions like the hippocampus, and measures of synaptic density. researchgate.netnih.gov

The development of advanced drug delivery systems, such as polymeric nanoparticles for formoterol, is another key area of translational research. mdpi.com These studies aim to improve drug targeting (e.g., to the kidneys or other specific tissues) and sustain its release, thereby enhancing therapeutic effects while minimizing systemic exposure. mdpi.com Preclinical pharmacokinetic and pharmacodynamic studies are essential in this context to evaluate the distribution and efficacy of these novel formulations.

Q & A

Q. What are the critical physicochemical properties of Formoterol hemifumarate, and how do they influence experimental design?

this compound is a selective β2-adrenergic receptor agonist (β2-AR) with molecular formula C₁₉H₂₄N₂O₄·½C₄H₄O₄·xH₂O (anhydrous molecular weight: 402.5). Its UV/Vis λmax values (215, 285 nm) are critical for spectrophotometric quantification . Solubility varies significantly: ~20 mg/mL in DMSO vs. ~1 mg/mL in water, necessitating dilution in aqueous buffers or saline for biological assays. Residual organic solvents must be minimized to avoid confounding physiological effects in in vitro studies .

Q. What standardized analytical methods are recommended for quantifying this compound purity and related compounds?

USP protocols recommend HPLC with system suitability mixtures containing Formoterol and its diastereoisomer (Impurity I). For impurity profiling, related compounds E–H (e.g., monobenzyl analogues) are quantified using reverse-phase chromatography with UV detection at 285 nm . Titration with 0.1 N iodine and sodium thiosulfate is used for assay validation, where 1 mL of 0.05 M iodine ≈ 1.501 mg of CH₂O .

Q. How should researchers prepare stable stock solutions of this compound for in vivo studies?

Dissolve the compound in methanol or DMSO to achieve 20 mg/mL stock solutions. Dilute in isotonic saline or PBS to ≤0.1% organic solvent content. Avoid aqueous storage beyond 24 hours to prevent degradation. For inhalation studies in murine asthma models, nebulize at 10 µg/mL to assess bronchoprotective effects .

Advanced Research Questions

Q. How do stereochemical variations in this compound impact receptor binding and experimental outcomes?

The (R,R)-enantiomer exhibits higher β2-AR affinity (Ki = 7.58 nM) vs. β1-AR (Ki = 2,630 nM), making stereochemical purity critical. Use chiral HPLC (USP Resolution Mixture RS) to resolve diastereoisomers, which may exhibit reduced selectivity and confound in vivo bronchorelaxation assays .

Q. What methodologies resolve contradictions in preclinical data regarding Formoterol's anti-inflammatory efficacy?

Discrepancies in eosinophil/macrophage infiltration results (e.g., murine vs. guinea pig models) may arise from species-specific receptor expression. Optimize dose-response curves using isolated bronchial tissue assays (pD₂ = 9.29 for β2-AR in guinea pigs) and validate via Western blot for cAMP/PKA pathway activation .

Q. How can researchers mitigate interference from degradation products during long-term stability studies?

Accelerated stability testing (40°C/75% RH) with LC-MS monitoring identifies major degradants (e.g., oxidative byproducts). Use forced degradation (0.1 N HCl/NaOH, H₂O₂) to simulate hydrolytic/oxidative pathways. Quantify impurities against USP thresholds (e.g., ≤0.5% for any single unknown) .

Q. What advanced techniques validate Formoterol's selectivity in complex biological matrices?

Radioligand binding assays with [³H]-CGP 12177 (β1/β2-AR antagonist) confirm selectivity. For tissue-specific activity, use ex vivo bronchial ring assays with isoprenaline (non-selective β-AR agonist) as a control. Cross-validate via CRISPR-edited β2-AR KO models to isolate off-target effects .

Methodological Frameworks for Research Design

Q. How to apply the PICOT framework to clinical studies on Formoterol combination therapies?

  • Population : Asthma patients (GINA Step 4).
  • Intervention : Formoterol + Budesonide (fixed-dose inhaler).
  • Comparison : Salmeterol + Fluticasone.
  • Outcome : FEV₁ improvement at 12 weeks.
  • Time : 6-month follow-up. This structure ensures alignment with regulatory guidelines (e.g., FDA) for combination therapy trials .

Q. What FINER criteria prioritize research on Formoterol's novel applications (e.g., COPD exacerbation prevention)?

  • Feasible : Access to longitudinal patient registries.
  • Interesting : Mechanistic links between β2-AR activation and mucus clearance.
  • Novel : Exploration of IL-6/STAT3 modulation.
  • Ethical : IRB approval for off-label use tracking.
  • Relevant : Addresses unmet need in frequent exacerbators .

Data Analysis and Reproducibility

Q. How to address batch-to-batch variability in this compound sourcing?

Require Certificates of Analysis (CoA) with ≥98.5% purity (anhydrous basis) and ≤0.1% residual solvents. Cross-validate via in-house HPLC using USP Reference Standards. For in vitro studies, normalize receptor binding data to internal controls (e.g., Propranolol for β-AR blockade) .

Q. What statistical models are optimal for dose-response studies of Formoterol's bronchodilatory effects?

Use nonlinear regression (four-parameter logistic curve) to calculate EC₅₀ values. For time-course data (e.g., 24-hour bronchoprotection), apply mixed-effects models with random intercepts for subject variability. Report 95% CI for clinical relevance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.